AZD5597
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28FN7O |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3R)-3-(methylamino)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m1/s1 |
InChI Key |
NTSDIJMNXYJJNG-GOSISDBHSA-N |
Isomeric SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@H](C4)NC |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC |
Origin of Product |
United States |
Foundational & Exploratory
AZD5597: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, intravenously administered, imidazole pyrimidine amide that functions as a cyclin-dependent kinase (CDK) inhibitor.[1] Developed by AstraZeneca, this small molecule has demonstrated significant anti-proliferative effects in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of key cell cycle and transcriptional kinases, specifically CDK1, CDK2, and CDK9. This targeted inhibition disrupts the normal progression of the cell cycle and hampers the transcriptional machinery essential for tumor cell survival and proliferation. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its anti-cancer effects through the potent and specific inhibition of three key cyclin-dependent kinases: CDK1, CDK2, and CDK9.
Molecular Targets and Inhibitory Potency
This compound has been shown to be a highly potent inhibitor of both CDK1 and CDK2, with an IC50 value of 2 nM for both kinases.[2][3][4] While CDK9 is a known target, a specific IC50 value for this compound against CDK9 is not consistently reported in publicly available literature. The compound also demonstrates potent anti-proliferative activity in cancer cell lines, with an IC50 of 0.039 µM in LoVo human colon carcinoma cells.[4]
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| CDK1 | 2 | LoVo | 0.039 |
| CDK2 | 2 | ||
| CDK9 | Not Reported |
Signaling Pathways Modulated by this compound
The inhibition of CDK1, CDK2, and CDK9 by this compound leads to the disruption of critical cellular processes, primarily cell cycle progression and transcriptional regulation.
Inhibition of CDK1/Cyclin B: G2/M Checkpoint Arrest
CDK1, in complex with Cyclin B, is the primary driver of the G2 to M phase transition in the cell cycle. Inhibition of CDK1 by this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to cell cycle arrest at the G2/M checkpoint. This prevents cancer cells from dividing and proliferating.
Inhibition of CDK2/Cyclin E: G1/S Checkpoint Arrest
The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle. It phosphorylates and inactivates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to promote the expression of genes required for DNA replication. This compound's inhibition of CDK2 prevents Rb phosphorylation, thereby blocking entry into the S phase and halting cell proliferation.
Inhibition of CDK9/Cyclin T: Transcriptional Repression
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex with Cyclin T1, plays a critical role in regulating gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents the transcription of many genes, including anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells and contribute to their survival. This transcriptional repression can induce apoptosis in tumor cells.
References
AZD5597: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, small-molecule inhibitor targeting the cell cycle regulatory enzymes, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Developed by AstraZeneca, this imidazole pyrimidine amide has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1][2] This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Core Cellular Target and Mechanism of Action
The primary cellular targets of this compound are CDK1 and CDK2, two key serine/threonine kinases that play a critical role in regulating the cell division cycle.[1][3][4] By binding to the ATP-binding pocket of these enzymes, this compound competitively inhibits their kinase activity, leading to cell cycle arrest and the subsequent induction of apoptosis in cancer cells.
Role of CDK1 and CDK2 in the Cell Cycle
CDK1, complexed with Cyclin B, is essential for the G2/M transition, driving the cell into mitosis. CDK2, primarily in complex with Cyclin E and Cyclin A, governs the G1/S transition and progression through the S phase, where DNA replication occurs. Dysregulation of CDK1 and CDK2 activity is a common feature of many cancers, leading to uncontrolled cell proliferation.
Inhibition by this compound
This compound potently inhibits both CDK1 and CDK2 with high affinity. This dual inhibition effectively blocks the cell cycle at two critical checkpoints, the G1/S and G2/M transitions, thereby preventing cancer cell division.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro and in vivo activities.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Target/Assay | IC50 (nM) | Cell Line | Notes |
| CDK1 | 2 | - | Enzymatic assay.[1] |
| CDK2 | 2 | - | Enzymatic assay.[1] |
| Cell Proliferation (BrdU incorporation) | 39 | LoVo | 48-hour incubation.[1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Tumor Volume Reduction |
| Mouse Xenograft | SW620 (Colon Adenocarcinoma) | 15 mg/kg, intraperitoneal injection, intermittent, 3 weeks | 55%[1] |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of this compound.
CDK1/CDK2 Enzymatic Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against CDK1 and CDK2.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes
-
Histone H1 protein (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, Histone H1 substrate, and the diluted this compound or DMSO (vehicle control).
-
Add the respective CDK enzyme (CDK1/Cyclin B or CDK2/Cyclin A) to each well to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Add [γ-³²P]ATP to each well to start the phosphorylation reaction.
-
Incubate for an additional period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[5]
Materials:
-
LoVo (human colon carcinoma) cell line
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
This compound stock solution (in DMSO)
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate for the antibody's enzyme (e.g., TMB)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed LoVo cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.
-
Add BrdU labeling reagent to each well and incubate for a further 2-4 hours to allow for incorporation into replicating DNA.
-
Remove the culture medium and fix the cells with the fixing/denaturing solution.
-
Add the anti-BrdU antibody to each well and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until color development is sufficient.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[6][7]
Materials:
-
SW620 (human colon adenocarcinoma) cell line
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (or similar)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest SW620 cells and resuspend them in a mixture of saline and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (15 mg/kg) or vehicle control via intraperitoneal injection according to the specified schedule (e.g., intermittent dosing for 3 weeks).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth in the treated group to the control group to determine the percentage of tumor volume reduction.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting cell cycle progression.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
AZD5597: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, intravenously administered inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[1][2] Developed by AstraZeneca, this imidazole pyrimidine amide emerged from a dedicated optimization program aimed at identifying novel anti-cancer therapeutics.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound, intended for professionals in the field of drug development and oncology research.
Discovery and Rationale
The discovery of this compound was the culmination of a systematic effort to develop a novel series of imidazole pyrimidine amides as CDK inhibitors.[1] The rationale behind this endeavor was the established role of CDKs in regulating the cell cycle and transcription, processes that are frequently dysregulated in cancer. By inhibiting key CDKs, it was hypothesized that tumor cell proliferation could be arrested, leading to therapeutic benefit.
The development program focused on optimizing the inhibitory potency against multiple CDKs, including CDK1, CDK2, and CDK9.[1] This multi-targeted approach was intended to provide a broader and more robust anti-proliferative effect across a range of cancer cell lines.[1] The optimization process also prioritized achieving excellent physicochemical properties suitable for intravenous administration, as well as a favorable safety profile, including large margins against the inhibition of cytochrome P450 (CYP) isoforms and the hERG ion channel.[1] Through modifications of lipophilicity and amine basicity, a candidate compound, this compound, was selected based on its potent in vitro anti-proliferative effects, in vivo activity in human cancer cell line xenograft models, and a promising pharmacokinetic profile.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process characteristic of modern medicinal chemistry. While the specific, step-by-step protocol from the original discovery effort is proprietary, the general synthetic strategy for this class of imidazole pyrimidine amides can be inferred from related literature and patents. The core structure is assembled through key coupling reactions to construct the imidazole and pyrimidine rings, followed by amide bond formation.
A plausible synthetic route would involve the initial synthesis of the substituted imidazole and pyrimidine precursors. This is likely followed by a palladium-catalyzed cross-coupling reaction to link these two heterocyclic systems. The resulting intermediate would then undergo further functional group manipulation, culminating in an amide coupling reaction to introduce the solubilizing side chain.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of key Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle and the process of transcription. By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of their target substrates, leading to cell cycle arrest and apoptosis.
The primary targets of this compound are CDK1, CDK2, and CDK9.[1]
-
CDK1/Cyclin B: Essential for the G2/M phase transition.
-
CDK2/Cyclin E and CDK2/Cyclin A: Critical for the G1/S phase transition and S phase progression.
-
CDK9/Cyclin T: A key component of the positive transcription elongation factor b (P-TEFb), which is required for the transcription of many genes, including those involved in cell survival.
The inhibition of these CDKs leads to a halt in the cell division process and can trigger programmed cell death in rapidly dividing cancer cells.
Caption: this compound inhibits key CDK/cyclin complexes, leading to cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
| LoVo (Cell Proliferation) | 39 |
Data sourced from MedchemExpress and Cayman Chemical.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H28FN7O |
| Molecular Weight | 437.51 g/mol |
| CAS Number | 924641-59-8 |
Data sourced from MedKoo Biosciences.
Experimental Protocols
While the exact proprietary protocols are not publicly available, the following are representative methodologies for the key experiments conducted during the discovery and characterization of this compound.
In Vitro CDK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and CDK9/Cyclin T enzymes and a suitable substrate (e.g., a peptide derived from a known CDK substrate like histone H1 or a fluorescently labeled peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and this compound (or DMSO as a vehicle control). The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence polarization or intensity upon phosphorylation.
-
Luminescence-Based Assay: Using an assay that measures the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., LoVo colon cancer cells) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., SW620 colon adenocarcinoma cells) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered intravenously at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Assessment (Optional): At the end of the study, tumors can be excised to analyze biomarkers of drug activity, such as the phosphorylation status of CDK substrates.
Caption: A logical workflow for the preclinical evaluation of a CDK inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of CDKs 1, 2, and 9 that demonstrated promising preclinical anti-cancer activity. Its discovery was the result of a rigorous lead optimization campaign focused on achieving a balance of potency, selectivity, and drug-like properties suitable for intravenous administration. While the clinical development status of this compound is not publicly documented, the information available from its discovery provides valuable insights for researchers and scientists working on the development of novel CDK inhibitors and other anti-cancer therapeutics. The synthetic route and preclinical evaluation of this compound serve as a relevant case study in modern drug discovery.
References
AZD5597 chemical structure and properties
AZD5597 is a potent, intravenously administered imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs).[1] Developed by AstraZeneca, this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, positioning it as a compound of interest for oncology research.[][3] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Identifiers
This compound is characterized by a core imidazole pyrimidine structure linked to an amide group. The chemical identity of this compound is well-defined by its various nomenclature and registration numbers.
| Identifier | Value |
| IUPAC Name | (S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone[4] |
| CAS Number | 924641-59-8[4][5][6] |
| Chemical Formula | C₂₃H₂₈FN₇O[][4][5] |
| Molecular Weight | 437.51 g/mol [4] |
| SMILES | CC(N1C(C2=NC(NC3=CC=C(C=C3)C(N4C--INVALID-LINK--NC)=O)=NC=C2F)=CN=C1C)C[7] |
| InChI Key | NTSDIJMNXYJJNG-SFHVURJKSA-N[][4] |
Physicochemical Properties
This compound possesses favorable physicochemical properties for a drug candidate, including stability and solubility in relevant solvents for research purposes.[1][3]
| Property | Value |
| Appearance | Solid powder[][4] |
| Purity | ≥98%[][4][5] |
| Solubility | Soluble in DMSO, Methanol, Ethanol.[][5][8][9] Insoluble in water.[4] |
| Boiling Point | 679.0 ± 65.0 °C at 760 mmHg[] |
| Density | 1.32 ± 0.1 g/cm³[] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C.[4][5] |
Pharmacological Profile
This compound is a highly potent inhibitor of key cell cycle regulators, demonstrating efficacy both in vitro and in vivo.
| Parameter | Value |
| Mechanism of Action | Inhibitor of Cyclin-Dependent Kinases (CDKs)[1][8] |
| Biological Targets | CDK1, CDK2[5][7][8] |
| IC₅₀ (CDK1) | 2 nM[5][7][8] |
| IC₅₀ (CDK2) | 2 nM[5][7][8] |
| In Vitro Activity | Inhibits LoVo human colon cancer cell proliferation with an IC₅₀ of 0.039 µM.[5][7] |
| In Vivo Activity | At 15 mg/kg (intraperitoneal injection), it reduced tumor volume by 55% in a mouse model of colon adenocarcinoma (SW620 xenograft).[5][7] |
Signaling Pathway
This compound primarily targets CDK1 and CDK2, essential kinases that regulate cell cycle progression. By inhibiting these proteins, this compound disrupts the cell division cycle, leading to an arrest in cell proliferation, a critical mechanism in cancer therapy.[3][6][10]
Caption: Mechanism of this compound action on the cell cycle.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental procedures cited for this compound.
This assay measures the proliferation of cells by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Culture : LoVo cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : Cells are treated with varying concentrations of this compound for 48 hours.[7]
-
BrdU Labeling : BrdU is added to the wells for a specified incubation period to allow for its incorporation into the DNA of proliferating cells.
-
Detection : Cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
Quantification : A substrate is added, which is converted by the enzyme into a colored product. The absorbance is measured using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
This protocol describes the assessment of this compound's anti-tumor activity in a mouse xenograft model.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Formulation for In Vivo Administration:
Several protocols are available for dissolving this compound for in vivo use. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Method:
-
Dissolve this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition. Sonication or gentle heating can be used to aid dissolution.[7] The final solution should be prepared fresh for use on the same day.[7]
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. AZD-5597 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD 5597 |CAS:924641-59-8 Probechem Biochemicals [probechem.com]
- 9. AZD-5597 | CAS 924641-59-8 | Sun-shinechem [sun-shinechem.com]
- 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
AZD5597: An In-Depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, intravenously administered, imidazole pyrimidine amide that acts as a cyclin-dependent kinase (CDK) inhibitor. Preclinical data have demonstrated its efficacy in inhibiting key cell cycle kinases and suppressing tumor growth in cancer models. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and relevant (generalized) experimental protocols. The information is intended to support further research and development efforts in the field of oncology.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its anti-tumor effects by targeting and inhibiting cyclin-dependent kinases (CDKs), which are crucial enzymes in the regulation of the cell cycle. Specifically, this compound has been shown to be a potent inhibitor of CDK1, CDK2, and CDK9.[1][2][3] The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells.
The primary mechanism involves the prevention of the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK1 and CDK2, this compound maintains pRb in its active, growth-suppressive state, thereby inducing G1 cell cycle arrest.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
Data sourced from MedChemExpress and MedKoo Biosciences.[4][5]
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Assay | IC50 (µM) |
| LoVo (Colon Carcinoma) | BrdU Incorporation | 0.039 |
Data sourced from MedChemExpress and MedKoo Biosciences.[4][5]
Table 3: In Vivo Efficacy
| Tumor Model | Dosing | Effect |
| Colon Adenocarcinoma Xenograft | 15 mg/kg (intraperitoneal) | 55% reduction in tumor volume |
Data sourced from MedChemExpress.[5]
Signaling Pathways and Experimental Workflows
CDK-Mediated Cell Cycle Control and Inhibition by this compound
The following diagram illustrates the role of CDKs in the G1-S phase transition and the mechanism of action of this compound.
Caption: Inhibition of CDK2 by this compound prevents pRb phosphorylation, leading to G1 arrest.
Experimental Workflow for Assessing In Vitro Anti-proliferative Activity
The following diagram outlines a typical workflow for determining the IC50 value of a compound against a cancer cell line.
Caption: A generalized workflow for determining the anti-proliferative IC50 of this compound.
Experimental Protocols
Disclaimer: Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for the types of assays typically used to characterize CDK inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay - Generalized)
Objective: To determine the IC50 of this compound against CDK1 and CDK2.
Materials:
-
CDK1/Cyclin B and CDK2/Cyclin E enzyme complexes
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Kinase buffer
-
This compound stock solution (in DMSO)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and fluorescent tracer in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition as a function of this compound concentration to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation - Generalized)
Objective: To determine the anti-proliferative IC50 of this compound in a cancer cell line (e.g., LoVo).
Materials:
-
LoVo cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU-POD antibody
-
Substrate solution
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed LoVo cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for 48 hours.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours.
-
Remove the labeling medium, fix, and denature the cells.
-
Add the anti-BrdU-POD antibody and incubate for 90 minutes.
-
Wash the wells and add the substrate solution.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Plot the absorbance as a function of this compound concentration to calculate the IC50 value.
In Vivo Tumor Xenograft Study (Generalized)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Colon adenocarcinoma cells
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant colon adenocarcinoma cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Calculate the percent tumor growth inhibition for the this compound-treated group compared to the control group.
Safety and Pharmacokinetics
Preclinical studies have indicated that this compound has a favorable safety profile, with large margins against the inhibition of cytochrome P450 (CYP) isoforms and the hERG ion channel.[1][2][4][] This suggests a low potential for drug-drug interactions and cardiac-related adverse effects. The compound also possesses good aqueous solubility and pharmacokinetic properties suitable for intravenous administration.[1][4]
Clinical Development Status
Based on publicly available information, this compound was selected for further development as an intravenous anti-cancer agent.[1][2] However, a review of clinical trial registries and AstraZeneca's current pipeline does not show any active or completed clinical trials for a compound with the designation this compound. It is possible that the development of this specific compound was discontinued, or it was progressed under a different identifier. AstraZeneca continues to be active in the development of other CDK inhibitors for oncology indications.[7][8][9][10][11]
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Phase III Study to Assess AZD9833+ CDK4/6 Inhibitor in HR+/HER2-MBC with Detectable ESR1m Before Progression (SERENA-6) [astrazenecaclinicaltrials.com]
- 8. precisionmedicineonline.com [precisionmedicineonline.com]
- 9. AstraZeneca reports outcomes from breast cancer combo trial [clinicaltrialsarena.com]
- 10. Pipeline - AstraZeneca [astrazeneca.com]
- 11. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
AZD5597: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle. By targeting these kinases, this compound effectively disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G2/M phase. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in cell cycle regulation. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways.
Introduction to Cell Cycle Regulation and the Role of CDKs
The eukaryotic cell cycle is a tightly regulated process that governs cell growth and division. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are controlled by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), which are activated by binding to their regulatory cyclin partners.
CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition and entry into mitosis. CDK2, primarily in association with Cyclin E and Cyclin A, plays a crucial role in the G1/S transition and the initiation of DNA replication. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Therefore, CDKs represent attractive targets for anti-cancer drug development.
This compound: A Potent CDK1/2 Inhibitor
This compound is an imidazole pyrimidine amide compound that has been identified as a potent inhibitor of both CDK1 and CDK2.[1] Its inhibitory activity has been quantified through in vitro kinase assays.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and its anti-proliferative activity in a cancer cell line.
| Target/Assay | Cell Line | IC50 |
| CDK1 | - | 2 nM[1] |
| CDK2 | - | 2 nM[1] |
| BrdU Incorporation | LoVo | 0.039 µM[1] |
Mechanism of Action: Induction of G2/M Cell Cycle Arrest
By inhibiting CDK1 and CDK2, this compound disrupts the phosphorylation of key substrates required for cell cycle progression. Inhibition of CDK1 prevents the necessary phosphorylation events for entry into mitosis, leading to an accumulation of cells in the G2 phase.[2] Similarly, inhibition of CDK2 can contribute to a G1 arrest and prevent entry into the S phase. However, the predominant effect observed with potent CDK1/2 inhibitors is a robust G2/M arrest.[2]
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK1/Cyclin B and CDK2/Cyclin A in cell cycle progression and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the role of this compound in cell cycle regulation.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., LoVo, HeLa, MCF-7) are suitable for these studies.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to the desired concentrations in culture medium immediately before use. An equivalent concentration of DMSO should be used as a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution of a cell population treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT).
Experimental Workflow Diagram:
In Vitro CDK1/CDK2 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of CDK1 and CDK2 using a substrate such as Histone H1.
Materials:
-
Recombinant active CDK1/Cyclin B and CDK2/Cyclin A enzymes
-
Histone H1 (as substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the respective CDK/cyclin complex, and Histone H1.
-
Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Logical Relationship Diagram:
Western Blot Analysis of Cell Cycle Proteins
This method is used to assess the effect of this compound on the protein levels of key cell cycle regulators.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described in section 4.1.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Conclusion
This compound is a potent dual inhibitor of CDK1 and CDK2 that effectively induces cell cycle arrest, primarily at the G2/M transition. This technical guide provides the foundational knowledge and experimental protocols for researchers to investigate and further characterize the role of this compound in cell cycle regulation. The methodologies described herein are essential for evaluating the cellular and molecular effects of this and other CDK inhibitors, contributing to the broader understanding of cell cycle control and the development of novel anti-cancer therapeutics.
References
AZD5597: A Preclinical Assessment of a Potent Cyclin-Dependent Kinase Inhibitor
DISCLAIMER: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available preclinical data. AZD5597 is an investigational compound and has not been approved for clinical use. No evidence of clinical trials for this compound has been identified in the public domain.
Introduction
This compound is a potent, intravenously administered, small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs).[1][2] Developed as part of a series of imidazole pyrimidine amides, this compound has demonstrated significant anti-proliferative activity in preclinical cancer models.[1][2] Its mechanism of action centers on the inhibition of key cell cycle regulators, CDK1 and CDK2, as well as the transcriptional regulator, CDK9, suggesting its potential as a broad-spectrum anti-cancer agent.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed, albeit generalized, experimental protocols relevant to its evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects through the potent inhibition of several key cyclin-dependent kinases.
-
CDK1/Cyclin B: Inhibition of this complex blocks the G2/M transition, leading to cell cycle arrest and preventing mitosis.
-
CDK2/Cyclin E & CDK2/Cyclin A: Inhibition of these complexes disrupts the G1/S transition and S phase progression, respectively, thereby halting DNA replication and cell cycle advancement.
-
CDK9/Cyclin T: As a key component of the positive transcription elongation factor b (P-TEFb), CDK9 is crucial for the phosphorylation of RNA Polymerase II, a critical step in the elongation phase of transcription for a multitude of genes, including many oncogenes. Inhibition of CDK9 by this compound can lead to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.
The multi-targeted nature of this compound, addressing both cell cycle progression and transcriptional regulation, provides a strong rationale for its potential efficacy in a variety of malignancies.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
| CDK9 | Not specified |
Data sourced from publicly available information.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Adenocarcinoma | 0.039 |
Data sourced from publicly available information.
Table 3: In Vivo Efficacy in Xenograft Model
| Cell Line | Cancer Type | Dosing | Endpoint | Result |
| LoVo | Colon Adenocarcinoma | 15 mg/kg, intraperitoneal injection | Tumor Volume Reduction | 55% |
Data sourced from publicly available information.
Experimental Protocols
The following are generalized protocols representative of the methodologies likely employed in the preclinical evaluation of this compound. Note: These are not the specific, detailed protocols from the original studies, as the full text of the primary publication was not accessible.
In Vitro Enzyme Inhibition Assay (Generalized Protocol)
-
Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK9/Cyclin T enzymes and their respective substrates (e.g., histone H1 for CDK1/2, a peptide substrate for CDK9) are prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the serially diluted this compound or DMSO vehicle control.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays measuring the incorporation of 32P-ATP or fluorescence-based assays.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
In Vitro Anti-proliferative Assay (MTT Assay - Generalized Protocol)
-
Cell Seeding: Cancer cells (e.g., LoVo) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study (Generalized Protocol)
-
Cell Implantation: A suspension of human cancer cells (e.g., LoVo) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., intraperitoneal injection) at the desired dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width2)/2.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Physicochemical and Pharmacokinetic Properties
This compound was selected for further development due to its excellent physicochemical properties and a pharmacokinetic profile suitable for intravenous administration.[1] It was also noted to have large margins against the inhibition of cytochrome P450 (CYP) isoforms and the hERG ion channel, suggesting a lower potential for drug-drug interactions and cardiac-related side effects, respectively.[1]
Conclusion
This compound is a potent, multi-targeted CDK inhibitor that has demonstrated promising anti-cancer activity in preclinical models. Its ability to inhibit both cell cycle progression and transcription provides a strong rationale for its development as a potential therapeutic agent. The available in vitro and in vivo data highlight its efficacy in a colon adenocarcinoma model. While the lack of publicly available clinical trial data suggests that its clinical development may have been discontinued, the preclinical profile of this compound provides valuable insights for the continued exploration of CDK inhibitors in oncology. Further research and access to more detailed preclinical data would be necessary to fully elucidate the therapeutic potential of this compound.
References
AZD5597 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1] Developed as a potential anti-cancer therapeutic, its mechanism of action centers on the disruption of the cell cycle, leading to the inhibition of tumor cell proliferation.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that led to its potent and selective profile. The document also outlines the experimental protocols for the key biological assays and visualizes the relevant signaling pathways and experimental workflows.
Core Structure and Mechanism of Action
This compound belongs to a class of imidazole pyrimidine amide inhibitors.[2] Its core structure is designed to fit into the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates and halting cell cycle progression. The primary targets of this compound are CDK1 and CDK2, kinases crucial for the G2/M and G1/S transitions in the cell cycle, respectively. Inhibition of these kinases leads to cell cycle arrest and, subsequently, apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The development of this compound involved systematic modifications of a lead imidazole pyrimidine amide scaffold to optimize its potency, selectivity, and pharmacokinetic properties. The following sections and tables summarize the key findings from these SAR studies.
Data Presentation
The following tables summarize the quantitative data for this compound and key analogs, highlighting the impact of structural modifications on biological activity.
Table 1: In Vitro Activity of this compound
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | LoVo Cell Proliferation (BrdU) IC50 (µM) |
| This compound | 2 | 2 | 0.039 |
Data compiled from multiple sources.[1]
Table 2: In Vivo Efficacy of this compound in a Colon Adenocarcinoma Xenograft Model
| Animal Model | Dosage | Tumor Growth Inhibition |
| Mouse | 15 mg/kg (intraperitoneal injection) | 55% reduction in tumor volume |
Data compiled from multiple sources.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
CDK1 and CDK2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of CDK1 and CDK2 kinases.
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant human CDK1/Cyclin B1 or CDK2/Cyclin E enzyme, a peptide substrate (e.g., a histone H1-derived peptide), and the test compound at various concentrations in a suitable buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.[3]
-
Fluorescence Polarization Assay: Using a fluorescently labeled substrate and an antibody that specifically binds to the phosphorylated substrate.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the anti-proliferative activity of a compound on cancer cell lines, such as the LoVo human colon carcinoma cell line.
-
Cell Seeding: LoVo cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 hours).
-
BrdU Labeling: A solution of 5-bromo-2'-deoxyuridine (BrdU) is added to the cell culture medium, and the cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of BrU into newly synthesized DNA.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
Immunodetection: The cells are incubated with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: A colorimetric or chemiluminescent substrate for the enzyme is added.
-
Signal Quantification: The absorbance or luminescence is measured using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of a compound in an animal model.
-
Cell Line: The SW620 human colon adenocarcinoma cell line is commonly used for xenograft studies.[4][5][6]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of SW620 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumor volume is monitored regularly by measuring the tumor dimensions with calipers.
-
Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition compared to the control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved animal care and use protocols.
Visualizations
CDK Signaling Pathway and Inhibition
Caption: Simplified CDK signaling pathway and the points of inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. promega.com [promega.com]
- 4. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for AZD5597 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for characterizing the biological activity of AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), in cell-based assay systems. The following protocols are designed to assess the anti-proliferative effects, impact on cell cycle progression, and target engagement of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting CDK1 and CDK2, key regulators of the cell cycle.[1][2] Inhibition of these kinases prevents the phosphorylation of critical substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S transition, and subsequent inhibition of cell proliferation.[3][4]
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its anti-proliferative effect in a cancer cell line.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
Data sourced from MedchemExpress.[1][2]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| LoVo (colon adenocarcinoma) | BrdU Incorporation | 48 | 0.039 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the inhibition of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
-
Detection substrate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a desired period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[1]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling solution and fix the cells. Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[5]
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow for binding.
-
Detection: Wash the wells and add the appropriate detection substrate.
-
Data Acquisition: Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the effect of this compound on cell cycle phase distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.[6][7]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[6][8]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[6]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Detection of Protein Phosphorylation Levels at Specific Sites | MtoZ Biolabs [mtoz-biolabs.com]
- 3. onclive.com [onclive.com]
- 4. Control of the G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AZD5597 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both enzymes.[1][2] By targeting CDK1 and CDK2, this compound disrupts the cell cycle, leading to anti-proliferative effects in various cancer cell lines.[1][3] Preclinical studies have demonstrated its anti-tumor activity in in vivo xenograft models, making it a compound of interest for cancer research and drug development.[1][2][4]
These application notes provide detailed protocols for utilizing this compound in a xenograft model, specifically focusing on a colon adenocarcinoma model. The information provided is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action: Targeting the Cell Cycle
This compound exerts its anti-tumor effects by inhibiting CDK1 and CDK2, key regulators of the cell cycle.
-
CDK2/Cyclin E Complex: This complex is crucial for the transition from the G1 to the S phase of the cell cycle.[5][6] Inhibition of CDK2 by this compound prevents the phosphorylation of target proteins required for DNA replication, leading to G1 arrest.
-
CDK1/Cyclin B Complex: This complex, also known as Maturation Promoting Factor (MPF), is essential for the G2/M transition and the initiation of mitosis.[7][8] By inhibiting CDK1, this compound blocks cells from entering mitosis, resulting in G2 arrest and subsequent apoptosis.
The dual inhibition of CDK1 and CDK2 by this compound provides a comprehensive blockade of the cell cycle, leading to potent anti-proliferative activity in cancer cells.
Signaling Pathway Diagrams
Caption: this compound inhibits the CDK2/Cyclin E complex, blocking G1/S transition.
Caption: this compound inhibits the CDK1/Cyclin B complex, preventing entry into mitosis.
Data Presentation
In Vitro Proliferation Data
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Adenocarcinoma | 0.039 |
Data from MedChemExpress.[1]
In Vivo Efficacy in SW620 Xenograft Model
| Treatment Group | Dosage & Schedule | Tumor Volume Reduction (%) |
| This compound | 15 mg/kg, Intraperitoneal, 3 times/week for 3 weeks | 55 |
Data from MedChemExpress.[1]
Pharmacokinetic Parameters (Illustrative Example for a CDK Inhibitor)
Note: Specific pharmacokinetic data for this compound in preclinical models is not publicly available. The following table presents illustrative data for a different CDK inhibitor to provide an example of relevant parameters. Researchers should determine these values empirically for this compound.
| Parameter | Value | Unit |
| Cmax | Not Available | ng/mL |
| Tmax | Not Available | h |
| AUC(0-t) | Not Available | ng*h/mL |
| Half-life (t1/2) | Not Available | h |
| Clearance (CL) | Not Available | mL/h/kg |
| Volume of Dist. (Vd) | Not Available | L/kg |
Preclinical Toxicity Profile (Illustrative Example)
Note: A detailed preclinical toxicity profile for this compound is not publicly available. Researchers must conduct their own toxicology studies. The following are common observations for CDK inhibitors.
| Observation | Details |
| Hematological | Neutropenia is a common toxicity associated with CDK inhibitors due to their effect on hematopoietic progenitor cells. Regular monitoring of complete blood counts is recommended. |
| Gastrointestinal | Diarrhea, nausea, and vomiting can occur. Supportive care should be provided as needed. |
| Body Weight | Monitor animal body weight regularly as a general indicator of toxicity. A significant weight loss may necessitate a dose reduction or cessation of treatment. |
Experimental Protocols
Experimental Workflow
Caption: Overview of the experimental workflow for a xenograft study.
Protocol 1: Establishment of a Subcutaneous Xenograft Model (e.g., SW620)
Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS, syringes, and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture SW620 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.
-
Cell Harvesting and Preparation:
-
Trypsinize the cells and wash them with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel (if used) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Palpate the injection site regularly to monitor for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches 100-150 mm³.
-
Protocol 2: Formulation and Administration of this compound
Intraperitoneal (IP) Administration:
Formulation:
A reported formulation for this compound for IP injection is as follows:[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Administration:
-
Administer the formulated this compound via intraperitoneal injection at the desired dose (e.g., 15 mg/kg).
-
A typical dosing schedule is three times a week for the duration of the study.
Intravenous (IV) Administration (General Protocol):
Note: While this compound is suitable for IV dosing, a specific formulation for this route is not detailed in the available literature.[3] Researchers will need to develop and validate a suitable formulation (e.g., using cyclodextrin-based vehicles or other solubilizing agents).
Procedure for Tail Vein Injection: [12][13][14][15][16]
-
Animal Preparation:
-
Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the tail veins.
-
Place the mouse in a restraint device.
-
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound formulation (typically up to 200 µL for a mouse).
-
If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Protocol 3: Monitoring and Endpoint
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each mouse at least twice a week as an indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress or adverse effects.
-
Endpoint: Euthanize the mice when tumors reach the maximum size allowed by your institution's animal care and use committee, or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Tumor Excision: At the end of the study, euthanize the animals and excise the tumors. The final tumor weight and volume can be recorded.
Conclusion
This compound is a promising CDK1/2 inhibitor with demonstrated anti-tumor activity in preclinical xenograft models. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers investigating the in vivo efficacy of this compound. Adherence to best practices in animal handling, xenograft establishment, and drug administration is crucial for obtaining reliable and reproducible results. Further investigation into optimal dosing regimens, intravenous formulations, and the pharmacokinetic/pharmacodynamic profile of this compound will be valuable for its continued development as a potential cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. revvity.co.jp [revvity.co.jp]
Application Notes and Protocols for AZD5597 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). These kinases are critical regulators of cell cycle progression and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy. These application notes provide detailed information on the in vivo application of this compound, including dosage, administration, and experimental protocols based on preclinical studies.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a key in vivo study investigating the anti-tumor activity of this compound.
| Parameter | Details |
| Drug | This compound |
| Cancer Model | Human SW620 colon adenocarcinoma xenograft |
| Animal Model | Nude mice |
| Dosage | 15 mg/kg[1] |
| Administration Route | Intraperitoneal (i.p.) injection[1] |
| Dosing Schedule | Intermittent injections over 3 weeks[1] |
| Outcome | 55% reduction in tumor volume[1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for the in vivo delivery of this compound involves the use of a vehicle composed of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix gently.
-
Finally, add the sterile saline to reach the desired final concentration and volume. Mix until a homogenous solution is formed.
-
A typical final composition of the vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound should be calculated based on the desired dosage and injection volume.
SW620 Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the SW620 human colon adenocarcinoma cell line to evaluate the in vivo efficacy of this compound.
Materials:
-
SW620 human colon adenocarcinoma cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Athymic nude mice (4-6 weeks old)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture SW620 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each athymic nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration: Administer this compound (15 mg/kg) or vehicle control via intraperitoneal injection according to the intermittent dosing schedule for 3 weeks. The exact intermittent schedule (e.g., daily for 5 days followed by 2 days off, or every other day) should be optimized for the specific experimental design.
-
Animal Monitoring: Monitor the body weight of the mice three times a week as an indicator of toxicity. Observe the animals daily for any signs of distress or adverse effects.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
Signaling Pathways and Experimental Workflows
CDK1/2 Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting CDK1 and CDK2, which are key regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest at the G1/S and G2/M checkpoints and can induce apoptosis.
Caption: Inhibition of CDK1/2 by this compound disrupts cell cycle progression and promotes apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A standard workflow for assessing the in vivo anti-tumor efficacy of this compound.
References
AZD5597 Formulation for Animal Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, this compound disrupts the cell division process in cancer cells, leading to cell cycle arrest and apoptosis, thereby inhibiting tumor growth. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, highlighting its potential as a therapeutic agent. This document provides detailed application notes and protocols for the formulation and use of this compound in animal experiments, aimed at facilitating further research and development.
Data Presentation
In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment Regimen | Administration Route | Tumor Growth Inhibition | Reference |
| Nude Mice | Colon Adenocarcinoma (SW620 Xenograft) | 15 mg/kg, intermittent injection for 3 weeks | Intraperitoneal (IP) | 55% reduction in tumor volume | [1] |
Note: The available public data on the in vivo efficacy of this compound is limited. Further studies are required to establish comprehensive dose-response relationships in various cancer models and with different administration routes, particularly intravenous administration for which the compound is deemed suitable.[2]
Signaling Pathway
This compound targets CDK1 and CDK2, key components of the cell cycle machinery. The diagram below illustrates the central role of these kinases in cell cycle progression and how their inhibition by this compound can lead to anti-tumor effects.
Experimental Protocols
Formulation Protocols for In Vivo Administration
The following are suggested protocols for the formulation of this compound for animal experiments. The choice of formulation will depend on the desired administration route and the specific experimental design. It is recommended to prepare a stock solution first, which can then be diluted to the final working concentration.
Stock Solution Preparation:
-
Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to a concentration of 25 mg/mL.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Working Solution Formulations:
1. Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection (with PEG300 and Tween-80)
This formulation is suitable for both IP and IV administration and helps to maintain the solubility of the hydrophobic compound in an aqueous solution.
-
Materials:
-
This compound stock solution (25 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (for 1 mL of working solution):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous.
-
This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will be 2.5 mg/mL. Adjust the initial stock solution volume to achieve the desired final concentration.
-
2. Formulation for Intraperitoneal (IP) Injection (with Corn Oil)
This formulation is an alternative for IP administration.
-
Materials:
-
This compound stock solution (25 mg/mL in DMSO)
-
Sterile Corn Oil
-
-
Procedure (for 1 mL of working solution):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 900 µL of sterile corn oil.
-
Vortex thoroughly until a uniform suspension is achieved.
-
This will result in a final formulation of 10% DMSO in corn oil with a final this compound concentration of 2.5 mg/mL.
-
Important Considerations:
-
Always prepare the working solution fresh on the day of use.
-
If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.
-
The final concentration of DMSO should be kept as low as possible, especially for long-term studies or sensitive animal models.
General Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Animal Model:
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old.
-
-
Cell Line:
-
A human cancer cell line known to be sensitive to CDK1/2 inhibition (e.g., SW620 for colorectal cancer).
-
-
Experimental Workflow:
-
Procedure:
-
Cell Culture: Culture the selected cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.
-
Treatment Group: Administer the prepared this compound formulation at the desired dose (e.g., 15 mg/kg for IP). The dosing schedule can be daily, every other day, or as determined by preliminary tolerability studies.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Conclusion
This compound is a promising CDK1/2 inhibitor with demonstrated anti-tumor activity in preclinical models. The provided formulation and experimental protocols offer a starting point for researchers to further investigate its therapeutic potential. Careful consideration of the formulation, administration route, and experimental design is crucial for obtaining reliable and reproducible results in animal studies. Further research is warranted to explore the efficacy of this compound in a broader range of cancer models and to optimize dosing regimens for potential clinical translation.
References
AZD5597 solubility in DMSO and other solvents
Application Notes and Protocols for AZD5597
Topic: this compound Solubility in DMSO and Other Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values of 2 nM for both enzymes.[1] It has demonstrated anti-proliferative effects in various cancer cell lines and shows promise as an anti-tumor agent.[1] Accurate and reproducible solubility data is critical for the successful design and execution of in vitro and in vivo experiments. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its dissolution and the determination of its solubility.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈FN₇O | [2][] |
| Molecular Weight | 437.51 g/mol | [2] |
| Appearance | Solid powder | [] |
| Purity | >98% | [] |
Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that there are conflicting reports regarding the aqueous solubility of this compound. Researchers are advised to empirically determine the solubility in their specific aqueous buffer systems.
| Solvent | Reported Solubility | Notes |
| DMSO | 100 mg/mL (228.57 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can negatively impact solubility.[1] |
| 10 mM | No additional details provided. | |
| Methanol | Soluble | Quantitative data not specified.[4] |
| Ethanol | Soluble | Quantitative data not specified.[] |
| Water | Not Soluble | Contradictory to other reports.[2] |
| Soluble | Quantitative data not specified.[] | |
| Formulations for in vivo studies | ≥ 2.5 mg/mL (5.71 mM) | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| ≥ 2.5 mg/mL (5.71 mM) | In a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] | |
| ≥ 2.5 mg/mL (5.71 mM) | In a solution of 10% DMSO and 90% Corn Oil.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes a standard method for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warming: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize water absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder and place it into a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (optional): If sonication is insufficient, the vial can be placed in a 37°C water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is a common requirement for cell-based assays.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplate (clear bottom for spectrophotometry or black for nephelometry)
-
Multichannel pipette
-
Plate reader (nephelometer or spectrophotometer)
Procedure:
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the concentrated DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of the desired aqueous buffer to each well. Then, transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding wells of the second plate. The final DMSO concentration in the aqueous buffer should be kept low (typically ≤ 1%) to minimize its effect on the assay and the compound's solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for any precipitation to equilibrate.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
-
Spectrophotometry: After centrifugation of the plate to pellet any precipitate, measure the absorbance of the supernatant at the λₘₐₓ of this compound. The concentration can be determined from a standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Signaling Pathway and Experimental Workflow
CDK1/2 Signaling Pathway Inhibition by this compound
This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2. These kinases are crucial for the regulation of the cell cycle. The diagram below illustrates the points of inhibition by this compound in the context of cell cycle progression.
Caption: Inhibition of CDK1 and CDK2 by this compound disrupts cell cycle progression.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow for preparing a compound solution and determining its solubility.
References
Application Note and Protocol: Western Blot for AZD5597 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1 and CDK2.[1][][3] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4] Target validation is a critical step in drug development to ensure that a compound elicits its therapeutic effect through the intended molecular target. This document provides a detailed protocol for validating the engagement of this compound with its target in a cellular context using Western blotting.
Recent studies have indicated a regulatory role of CDK2 on the ERK signaling pathway.[5] Specifically, CDK2 can regulate the stability of ERK1/2 proteins.[5] Therefore, inhibition of CDK2 by this compound is expected to lead to a downstream modulation of the ERK pathway. This protocol will focus on assessing the phosphorylation status of ERK1/2, a key downstream effector in the MAPK/ERK signaling cascade, as an indirect measure of this compound target engagement.
Signaling Pathway
The diagram below illustrates the signaling pathway from CDK2 to ERK1/2, highlighting the point of intervention for this compound.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on CDK2 and its downstream consequence on ERK1/2 stability and activation.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for this compound target validation.
Caption: A streamlined workflow for the Western blot experiment to validate the effect of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on ERK1/2 phosphorylation. The data is presented as the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2.
| Treatment Group | This compound Concentration (nM) | Relative p-ERK1/2 / Total ERK1/2 Ratio (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| This compound | 2 | 0.65 ± 0.09 |
| This compound | 10 | 0.32 ± 0.05 |
| This compound | 50 | 0.15 ± 0.03 |
Note: This data is illustrative and the actual results may vary depending on the cell line and experimental conditions.
Detailed Experimental Protocol
This protocol describes the steps to assess the effect of this compound on the phosphorylation of ERK1/2 in a selected cancer cell line.
1. Cell Culture and Treatment
a. Culture a human cancer cell line known to have active CDK2 and ERK signaling (e.g., LoVo, HCT-116) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. b. Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency. c. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). d. Treat the cells with increasing concentrations of this compound (e.g., 0, 2, 10, 50 nM) for a predetermined time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Cell Lysis and Protein Quantification
a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer
a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and denature the proteins by heating at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
4. Immunoblotting
a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation. (Recommended dilution: as per manufacturer's instructions, typically 1:1000). c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
5. Signal Detection and Data Analysis
a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system. c. To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK1/2. d. Quantify the band intensities using densitometry software (e.g., ImageJ). e. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
Materials and Reagents
-
Cell Line: Appropriate human cancer cell line (e.g., LoVo, HCT-116)
-
This compound: Potent CDK1/2 inhibitor
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Lysis: RIPA buffer, Protease and Phosphatase Inhibitor Cocktails
-
Reagents for Protein Quantification: BCA Protein Assay Kit
-
Reagents for SDS-PAGE and Transfer: Acrylamide/Bis-acrylamide solution, SDS, Tris-HCl, Glycine, Ammonium persulfate (APS), TEMED, Methanol, PVDF membrane
-
Antibodies:
-
Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
-
Buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline with Tween 20 (TBST)
-
Detection Reagents: Enhanced Chemiluminescence (ECL) Substrate
References
Application Notes and Protocols for Cell Cycle Analysis with AZD5597 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values in the low nanomolar range for both enzymes.[1][2][3] CDKs are key regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. By targeting CDK1 and CDK2, this compound disrupts the cell cycle, leading to growth arrest and, in some cases, apoptosis of cancer cells. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for analyzing its effects on the cell cycle.
Mechanism of Action of this compound
The eukaryotic cell cycle is a tightly regulated process divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are controlled by the sequential activation and deactivation of CDKs in complex with their regulatory cyclin partners.
-
G1/S Transition: CDK2, in complex with cyclin E, plays a crucial role in the transition from the G1 to the S phase. This complex phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication.
-
S Phase Progression: The CDK2/cyclin A complex is important for the progression through the S phase.
-
G2/M Transition: The CDK1/cyclin B complex is essential for the entry into mitosis.
This compound, by inhibiting both CDK1 and CDK2, can induce cell cycle arrest at both the G1/S and G2/M checkpoints. The predominant effect may vary depending on the cell type and the specific cellular context. Inhibition of CDK2 leads to a G1 arrest, preventing cells from initiating DNA synthesis. Inhibition of CDK1 results in a G2/M arrest, blocking entry into mitosis.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following table provides illustrative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line. This data is representative of the expected outcome of treating cancer cells with a potent CDK1/2 inhibitor.
| Treatment | Concentration (µM) | Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | 24 | 55.2 | 25.8 | 19.0 |
| This compound | 0.1 | 24 | 68.5 | 15.3 | 16.2 |
| This compound | 0.5 | 24 | 75.1 | 10.2 | 14.7 |
| This compound | 1.0 | 24 | 45.3 | 12.5 | 42.2 |
Note: This data is for illustrative purposes and may not represent the exact results for all cell lines. Experimental validation is required.
Signaling Pathway Diagram
The following diagram illustrates the key points of intervention of this compound in the cell cycle signaling pathway.
References
Application Notes and Protocols: AZD5597 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited public data exists for AZD5597 in combination with other chemotherapy agents. The following application notes and protocols are based on preclinical studies of other pan-CDK inhibitors with similar mechanisms of action, such as flavopiridol (alvocidib) and dinaciclib. These examples are intended to provide a framework for designing and interpreting experiments with this compound.
Introduction
This compound is a potent, intravenous, small molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9. These kinases are critical regulators of cell cycle progression and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The combination of a pan-CDK inhibitor like this compound with traditional chemotherapy agents offers a promising strategy to enhance anti-tumor efficacy and overcome resistance. This document provides an overview of the preclinical rationale, quantitative data from analogous compounds, and detailed experimental protocols for evaluating this compound in combination with chemotherapy.
Rationale for Combination Therapy
Combining this compound with conventional chemotherapy can be synergistic through several mechanisms:
-
Cell Cycle Synchronization: Chemotherapy agents often target cells in specific phases of the cell cycle. This compound, by inhibiting CDKs, can arrest cells in a particular phase, thereby sensitizing them to the cytotoxic effects of a partner chemotherapy drug.
-
Inhibition of DNA Repair: Some chemotherapy agents induce DNA damage. By inhibiting CDKs involved in the DNA damage response, this compound may prevent cancer cells from repairing this damage, leading to increased apoptosis.
-
Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). Its inhibition by this compound can downregulate the expression of anti-apoptotic proteins (e.g., Mcl-1), thus lowering the threshold for chemotherapy-induced cell death.
-
Overcoming Resistance: Combination therapy can be effective in tumors that have developed resistance to single-agent chemotherapy by targeting parallel survival pathways.
Preclinical Data for Pan-CDK Inhibitors in Combination Therapy
The following tables summarize quantitative data from preclinical studies of pan-CDK inhibitors, flavopiridol and dinaciclib, in combination with various chemotherapy agents. This data can serve as a reference for designing dose-response studies with this compound.
Table 1: In Vitro Cytotoxicity of Pan-CDK Inhibitors in Combination with Chemotherapy
| Pan-CDK Inhibitor | Combination Agent | Cancer Type | Cell Line | In Vitro Effect | Reference |
| Dinaciclib | Cisplatin | Ovarian Cancer | A2780, OVCAR3 | Synergistic reduction in cell survival. | [1] |
| Dinaciclib | Cisplatin | Testicular Cancer | NT2/D1, NCCIT | Enhanced cisplatin-induced reduction in cell viability. | [2][3] |
| Flavopiridol | Paclitaxel | Various Solid Tumors | - | Potentiates paclitaxel-induced apoptosis (sequence-dependent). | [4] |
| Flavopiridol | Gemcitabine | - | - | Synergistic cytotoxicity (sequence-dependent). | [5] |
| Alvocidib | 5-Azacytidine | Myelodysplastic Syndromes | CD34+ MDS cells | Additive cytotoxic effect. | [6] |
Table 2: In Vivo Efficacy of Pan-CDK Inhibitors in Combination with Chemotherapy
| Pan-CDK Inhibitor | Combination Agent | Cancer Type | Animal Model | In Vivo Effect | Reference |
| Dinaciclib | Cisplatin | Ovarian Cancer | Nude mice xenograft | Synergistic inhibition of tumor growth. | [1] |
| Dinaciclib | Cisplatin | Testicular Cancer | Zebrafish xenograft | Enhanced anti-tumor effect of cisplatin. | [2][3] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent.
-
Treat cells with either single agents or combinations at various concentrations. Include vehicle-only controls.
-
A common experimental design is a matrix format where different concentrations of both drugs are combined.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the observed combination effects, such as changes in cell cycle and apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, Mcl-1, cleaved PARP, γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulation for intravenous injection
-
Chemotherapy agent formulation
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and route of administration. For example, this compound intravenously and the chemotherapy agent intraperitoneally.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare tumor growth between groups.
-
Visualizations
Caption: Simplified CDK signaling pathway and points of inhibition by this compound.
Caption: Preclinical experimental workflow for evaluating combination therapy.
Caption: Logical relationships of drug combination effects.
References
- 1. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I study of the cyclin-dependent kinase inhibitor flavopiridol in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
AZD5597 Technical Support Center: Optimizing Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing AZD5597, a potent Cyclin-Dependent Kinase (CDK) inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] CDKs are key regulatory enzymes that control the progression of the cell cycle.[2][3] By forming complexes with regulatory proteins called cyclins, CDKs phosphorylate various protein substrates to drive cells through different phases of division (G1, S, G2, M).[4][5] this compound inhibits the kinase activity of CDK1 and CDK2, leading to cell cycle arrest and a potent anti-proliferative effect on cancer cells whose growth is dependent on these pathways.[1][6]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. Based on available data, a good starting point for determining the half-maximal inhibitory concentration (IC50) is to perform a dose-response curve over a wide range. For initial experiments, a range of 10 nM to 10 µM is recommended.[7] The known IC50 for inhibiting BrdU incorporation in LoVo cells after 48 hours is 0.039 µM (or 39 nM), which can serve as a useful reference point.[1][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO.[8][9]
-
Preparation: To create a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in anhydrous, high-purity DMSO. Gentle vortexing may be required to ensure it is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[10] For long-term storage (up to 6 months), store these aliquots at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1] Always protect the solutions from light.[1]
Q4: Which cell lines are known to be sensitive to this compound?
A4: this compound has demonstrated potent anti-proliferative effects against a range of cancer cell lines.[6][8][] Specifically, it has a published IC50 value of 39 nM in the LoVo human colon carcinoma cell line.[1] Its efficacy is linked to the inhibition of CDK1 and CDK2, suggesting that cell lines with dysregulated cell cycles dependent on these kinases would be sensitive.
Q5: What is the recommended incubation time for cells treated with this compound?
A5: The ideal incubation time will vary depending on the cell line's doubling time and the specific experimental endpoint (e.g., cell viability, cell cycle arrest, apoptosis). Published data for LoVo cells shows an IC50 value determined after a 48-hour incubation period.[1] For initial experiments, time points of 24, 48, and 72 hours are commonly used to assess the compound's effect over time.[7][10]
Data Presentation
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
Data sourced from MedchemExpress and MedKoo Biosciences.[1][8]
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| LoVo (Human Colon Carcinoma) | BrdU Incorporation | 48 hours | 0.039 |
Data sourced from MedchemExpress and MedKoo Biosciences.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed even at low concentrations. | Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. Compound Instability: The compound may be degrading into a more toxic substance under experimental conditions. Off-Target Effects: The inhibitor may be affecting other essential cellular pathways at the concentrations tested.[10] | - Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%).[7] Run a vehicle-only control to assess solvent toxicity.[10] - Prepare fresh dilutions from a stable stock solution for each experiment.[10] - Perform a dose-response experiment to identify a non-toxic concentration range. |
| No significant effect on cell proliferation observed. | Incorrect Concentration: The concentrations used may be too low to inhibit the target in your specific cell line. Cell Line Resistance: The cell line may not be dependent on CDK1/CDK2 for proliferation or may have other resistance mechanisms. Poor Cell Permeability: The inhibitor may not be effectively entering the cells.[12] Inappropriate Assay: Metabolic assays (e.g., MTT, CellTiter-Glo) may not accurately reflect the cytostatic effect of a CDK inhibitor, which can cause cell cycle arrest without immediate cell death.[13] | - Perform a dose-response experiment with a wider and higher concentration range.[12] - Confirm that your cell line has a functional Retinoblastoma (Rb) protein, as its phosphorylation is a key downstream event of CDK2 activity.[13][14] - Switch to an assay that directly measures cell number or DNA content (e.g., crystal violet staining, CyQUANT™ assay) rather than metabolic activity.[13] |
| Precipitation of this compound in the culture medium. | Poor Solubility: The concentration of the compound exceeds its solubility limit in the aqueous culture medium. Incorrect Dilution: The stock solution was not properly mixed into the medium. | - Ensure the stock solution is fully dissolved before making serial dilutions. - Lower the final concentration of the compound. - When diluting, add the stock solution to the medium while vortexing or mixing to facilitate dispersion. |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution across the plate. Pipetting Errors: Inaccurate dilutions or addition of the compound. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. | - Ensure a homogenous single-cell suspension before seeding.[15] - Use calibrated pipettes and proper technique.[7] - Avoid using the outermost wells of the 96-well plate for treatment; instead, fill them with sterile PBS or medium to minimize evaporation from adjacent wells.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the molecular weight of this compound (437.51 g/mol ).
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for Determining IC50 via Cell Viability Assay
This protocol uses a colorimetric assay (e.g., MTT or CCK-8/WST-8) as an example. The workflow can be adapted for other viability or proliferation assays.[7][16]
Materials:
-
Cancer cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
This compound 10 mM stock solution in DMSO
-
MTT or CCK-8/WST-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A 10-point, 2- or 3-fold serial dilution starting from 10 µM is a good starting point.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Include a "no treatment" control with cells in medium only.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations or vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently mix the plate to ensure homogeneous color distribution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Simplified CDK signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. CDK Family - Creative Biogene [creative-biogene.com]
- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. AZD-5597 | CAS 924641-59-8 | Sun-shinechem [sun-shinechem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 15. adl.usm.my [adl.usm.my]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
AZD5597 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of AZD5597. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
The recommended storage conditions for this compound depend on the form of the compound (solid powder or solution) and the duration of storage. For optimal stability, please refer to the tables below.
2. How should this compound be shipped?
This compound is stable for several weeks at ambient temperature during standard shipping and customs processing.[1] It is shipped as a non-hazardous chemical.[1]
3. What is the shelf life of this compound?
When stored correctly, this compound is stable for at least four years.[2]
4. In which solvents is this compound soluble?
This compound is soluble in DMSO and methanol.[1][2] It is not soluble in water.[1]
5. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in an appropriate solvent such as DMSO. For in vivo experiments, further dilution with vehicles like PEG300, Tween-80, and saline may be necessary.[3] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[3]
Data Presentation
Table 1: Storage Conditions for this compound Solid Powder
| Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark[1] |
| Long-term (months to years) | -20°C | Dry and dark[1][2] |
Table 2: Storage Conditions for this compound in Solvent
| Solvent | Storage Temperature | Storage Duration |
| DMSO | -20°C | Up to 1 month (protect from light)[3] |
| DMSO | -80°C | Up to 6 months[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper storage (e.g., repeated freeze-thaw cycles) | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[3] |
| Inconsistent experimental results | Degradation of the compound | Ensure the compound has been stored correctly according to the recommended conditions. For solutions stored for longer periods, re-examining the efficacy is recommended.[4] Prepare fresh working solutions for each experiment. |
| Difficulty dissolving the compound | Incorrect solvent or concentration | This compound is soluble in DMSO and methanol.[1][2] For aqueous solutions for in vivo use, specific formulation protocols with co-solvents are required.[3] |
| Low cell permeability in in vitro assays | Physicochemical properties of the compound | While this compound has shown anti-proliferative effects in various cell lines, optimizing incubation time and concentration for your specific cell line may be necessary. |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (Based on LoVo cells)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
Cell Line: LoVo (human colon adenocarcinoma) cells.
-
Method:
-
Seed LoVo cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.
-
Incubate the cells for a specified period (e.g., 48 hours).[3]
-
Assess cell proliferation using a suitable method, such as a BrdU incorporation assay or MTT assay.
-
Calculate the IC50 value by plotting the percentage of cell proliferation inhibition against the log of this compound concentration. The reported IC50 for LoVo cells is 0.039 µM.[2][3]
-
2. In Vivo Tumor Xenograft Model (Based on SW620 cells)
-
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
-
Animal Model: Nude mice.
-
Cell Line: SW620 (human colon adenocarcinoma) cells.
-
Method:
-
Subcutaneously implant SW620 cells into the flank of nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for intraperitoneal injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Administer this compound (e.g., 15 mg/kg) via intraperitoneal injection intermittently for a specified period (e.g., 3 weeks).[3]
-
Administer the vehicle solution to the control group following the same schedule.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis. This compound has been shown to reduce tumor volume in this model.[2]
-
Signaling Pathway
This compound is a potent inhibitor of Cyclin-Dependent Kinases 1 (CDK1) and 2 (CDK2).[2][5] These kinases are crucial for cell cycle progression. By inhibiting CDK1 and CDK2, this compound can arrest the cell cycle and inhibit the proliferation of cancer cells.
Caption: this compound inhibits CDK1 and CDK2, key regulators of cell cycle transitions.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound.
Caption: A typical experimental workflow for assessing this compound's anti-cancer effects.
References
AZD5597 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and troubleshooting potential off-target effects of AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), CDK2, and CDK9. While specific comprehensive off-target screening data for this compound is not publicly available, this guide offers insights based on its known primary targets and the general characteristics of CDK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent inhibitor of CDK1, CDK2, and CDK9.[1][2][3] Its primary mechanism of action is the inhibition of these kinases, which are crucial for cell cycle progression and transcription regulation.
Q2: Has this compound been screened for off-target effects against other proteins?
The initial discovery literature states that this compound has "large margins against inhibition of CYP isoforms and the hERG ion channel," suggesting that some safety-related off-target screening was conducted.[1][2][3][4] However, a comprehensive public profile of its activity against a broad panel of kinases is not available.
Q3: What are the expected on-target effects of inhibiting CDK1, CDK2, and CDK9 that might be mistaken for off-target effects?
Inhibition of the primary targets can lead to significant cellular effects that could be misinterpreted as off-target. These include:
-
Cell Cycle Arrest: Inhibition of CDK1 and CDK2 will primarily lead to cell cycle arrest at the G1/S and G2/M phases.
-
Induction of Apoptosis: Prolonged cell cycle arrest and inhibition of transcriptional regulation by CDK9 can trigger programmed cell death.
-
Transcriptional Disruption: As CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), its inhibition can lead to a general decrease in mRNA transcription.
Q4: What are potential, though unconfirmed, off-target kinases for a compound like this compound?
Given that this compound is an ATP-competitive inhibitor, it is plausible that it could interact with other kinases that have a similar ATP-binding pocket structure. Kinases that are structurally related to CDKs could be potential off-targets. Without specific data, any discussion of off-target kinases remains speculative. Researchers observing unexpected phenotypes should consider performing a broad kinase screen to identify potential off-target interactions.
Troubleshooting Guide
This guide provides a structured approach to investigating unexpected experimental outcomes that may be due to off-target effects of this compound.
Issue 1: Observed cellular phenotype is inconsistent with known CDK1/2/9 inhibition.
Potential Cause: The phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a Western blot to analyze the phosphorylation status of known CDK1/2/9 substrates (e.g., Retinoblastoma protein (Rb) for CDK2, RNA Polymerase II C-terminal domain for CDK9). A lack of change in phosphorylation of these substrates at the effective concentration might suggest the observed phenotype is independent of CDK1/2/9 inhibition.
-
-
Dose-Response Analysis:
-
Conduct a detailed dose-response curve for the unexpected phenotype and compare it to the dose-response for on-target CDK inhibition. A significant divergence in the IC50 values may indicate an off-target effect.
-
-
Use a Structurally Unrelated CDK1/2/9 Inhibitor:
-
Treat cells with a different, structurally distinct inhibitor of CDK1/2/9. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to this compound's chemical scaffold.
-
-
Kinase Profiling:
-
If the above steps suggest an off-target effect, consider performing a broad kinase profiling assay (e.g., using a commercial service) to screen this compound against a large panel of kinases.
-
Issue 2: Unexpected toxicity or cell death in a specific cell line.
Potential Cause: This could be due to potent on-target activity in a highly sensitive cell line or an off-target effect.
Troubleshooting Steps:
-
Assess Cell Cycle and Apoptosis Markers:
-
Use flow cytometry to analyze the cell cycle distribution and quantify apoptosis (e.g., Annexin V staining). This will help determine if the toxicity is consistent with the expected mechanism of cell cycle arrest and subsequent apoptosis.
-
-
Titrate the Concentration of this compound:
-
Perform a careful titration to find the minimal effective concentration for CDK inhibition and assess if toxicity is observed at this concentration.
-
-
Rescue Experiment (if a specific off-target is suspected):
-
If a potential off-target has been identified (e.g., through kinase profiling), attempt a rescue experiment by overexpressing the wild-type form of the off-target protein.
-
Data Presentation
Table 1: Known Primary Targets of this compound
| Target | IC50 (nM) | Cellular Process |
| CDK1 | 2 | G2/M phase transition |
| CDK2 | 2 | G1/S phase transition |
| CDK9 | Not specified | Transcriptional elongation |
Note: IC50 values are from in vitro assays and may not directly correlate with cellular potency.
Experimental Protocols
Protocol 1: Western Blot for On-Target CDK Activity
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound for the desired time period (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Rb (Ser807/811) for CDK2 activity and phospho-RNA Polymerase II (Ser2) for CDK9 activity overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use total Rb and total RNA Polymerase II as loading controls.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Interpreting high IC50 values for AZD5597
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[4] By inhibiting CDK1 and CDK2, this compound can arrest cell cycle progression, leading to an anti-proliferative effect on tumor cells.[1][5]
Q2: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay type. In enzymatic assays, where the inhibitor directly interacts with the purified kinase, the IC50 values are typically very low. In cell-based assays, which measure the effect on cell proliferation, the IC50 values are generally higher. This is because the drug needs to cross the cell membrane and contend with cellular ATP concentrations to reach its target.[6]
Data Presentation: Reported IC50 Values for this compound
| Assay Type | Target | Reported IC50 (nM) | Reference |
| Enzymatic Assay | CDK1 | 2 | [1][2][3] |
| Enzymatic Assay | CDK2 | 2 | [1][2][3] |
| Cell-Based Proliferation Assay | LoVo (colorectal cancer cell line) | 39 | [1][2][7] |
Q3: I am observing a significantly higher IC50 value for this compound in my cell-based assay than expected. What are the potential reasons?
Observing a higher-than-expected IC50 value for this compound in a cell-based assay can be due to a variety of factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the potential cause.
Troubleshooting Guide: High IC50 Values for this compound
This guide will help you troubleshoot potential reasons for unexpectedly high IC50 values in your experiments with this compound.
Step 1: Verify Compound Integrity and Handling
-
Question: Is the this compound compound viable?
-
Action:
-
Confirm the purity and identity of your this compound stock.
-
Ensure proper storage conditions (typically -20°C or -80°C in a dry, dark place) to prevent degradation.[7][8]
-
Prepare fresh working solutions from a stock solution for each experiment to avoid degradation.[1]
-
Ensure complete solubilization of the compound in the chosen solvent (e.g., DMSO).[8]
-
-
Step 2: Review Experimental Protocol
-
Question: Is the experimental protocol optimized for your cell line and assay?
-
Action:
-
Cell Seeding Density: Ensure an optimal and consistent cell seeding density. Overly confluent or sparse cells can affect drug response.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. A 48-hour incubation is a common starting point.[1]
-
Assay Choice: Different proliferation assays (e.g., MTT, BrdU, CellTiter-Glo) have varying sensitivities and mechanisms, which can lead to different IC50 values.[6]
-
-
Step 3: Consider Cell Line Specific Factors
-
Question: Are there any specific characteristics of my cell line that could be influencing the results?
-
Action:
-
Target Expression Levels: Confirm the expression levels of CDK1 and CDK2 in your cell line. Lower target expression could lead to a reduced response.
-
Drug Efflux Pumps: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters, which can actively pump the drug out of the cell, reducing its intracellular concentration and leading to higher IC50 values.
-
Cellular Metabolism: The rate at which the cell line metabolizes the compound can affect its effective concentration.
-
-
Step 4: Analyze Data and Curve Fitting
-
Question: Is the data analysis and curve fitting appropriate?
-
Action:
-
Ensure you have a sufficient range of concentrations to generate a complete dose-response curve.
-
Use a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50.
-
Review the quality of the curve fit (e.g., R-squared value).
-
-
Experimental Protocols
Key Experiment: Cell-Based Proliferation Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound in a cancer cell line using a standard proliferation assay (e.g., MTT or CellTiter-Glo).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium
-
96-well cell culture plates
-
Proliferation assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a specified period, typically 48 to 72 hours.[1]
-
-
Cell Viability Measurement:
-
Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a nonlinear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Troubleshooting Workflow for High IC50 Values
Caption: A stepwise guide to troubleshooting high IC50 values for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AZD 5597 |CAS:924641-59-8 Probechem Biochemicals [probechem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. AZD-5597 | CAS 924641-59-8 | Sun-shinechem [sun-shinechem.com]
AZD5597 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs), in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an imidazole pyrimidine amide that acts as a potent inhibitor of multiple CDKs, including CDK1, CDK2, and CDK9.[1] By inhibiting these key regulators of the cell cycle, this compound can block cell cycle progression and induce apoptosis in cancer cells.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept as a solid powder at -20°C for up to two years. For short-term storage, it can be kept at 0-4°C for days to weeks.[2] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to six months or at -20°C for one month, protected from light.[3] The compound is stable for a few weeks at ambient temperature during shipping.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO.[2] It is not soluble in water.[2] For in vivo studies, a common formulation involves dissolving the compound in DMSO, followed by dilution with PEG300, Tween-80, and saline.[3]
Q4: What are the known off-target effects of this compound?
While this compound is a potent CDK inhibitor, like many small molecule inhibitors, it may have off-target effects. The initial development of this compound focused on achieving large margins against inhibition of CYP isoforms and the hERG ion channel to minimize off-target toxicities.[1] However, researchers should remain aware of the potential for off-target activities, a common phenomenon with kinase inhibitors that can lead to unexpected biological effects.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability/proliferation assays | Inconsistent cell seeding: Uneven cell distribution across wells. | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate to ensure even distribution. |
| Edge effects: Evaporation in outer wells of the microplate. | Fill outer wells with sterile media or PBS and do not use them for experimental data points. | |
| Compound precipitation: this compound precipitating out of the culture medium. | Prepare a high-concentration stock in DMSO and ensure thorough mixing when diluting into aqueous media. Visually inspect for precipitates. The final DMSO concentration should typically be kept below 0.5%. | |
| Inconsistent IC50 values | Different cell densities: Initial cell seeding density can influence results. | Standardize cell seeding numbers for all experiments. Ensure cells are in the exponential growth phase during treatment. |
| Variable incubation times: Duration of drug exposure affects the outcome. | Strictly adhere to a consistent incubation time for all experiments. | |
| Assay interference: As an imidazole derivative, this compound may interfere with certain assay reagents (e.g., MTT). | Consider using alternative viability assays such as those based on ATP measurement (e.g., CellTiter-Glo®) or protein content (e.g., SRB assay). | |
| Difficulty in detecting downstream effects (e.g., on CDK substrates) | Insufficient treatment time or concentration: The dose or duration may be inadequate to observe a significant effect. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in downstream signaling. |
| Poor antibody quality: The antibody used for Western blotting may not be specific or sensitive enough. | Validate antibodies using positive and negative controls. Refer to the manufacturer's recommendations and literature for validated antibodies. |
In Vivo Study Reproducibility
| Issue | Potential Cause | Troubleshooting Steps |
| Variable tumor growth inhibition | Inconsistent tumor implantation: Variation in the number of cells injected or the injection site. | Standardize the cell injection protocol, including the number of cells, injection volume, and anatomical location. |
| Differences in animal health: Animal-to-animal variability in health and stress levels. | Ensure all animals are of similar age, weight, and health status. Acclimatize animals to the facility before starting the experiment. | |
| Inaccurate dosing: Errors in dose calculation or administration. | Carefully calculate and prepare doses for each animal. Use appropriate administration techniques to ensure consistent delivery. | |
| Toxicity or adverse effects | Off-target effects or high dosage: The administered dose may be too high, leading to toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity. |
| Formulation issues: The vehicle used for administration may cause adverse reactions. | Include a vehicle-only control group to assess any effects of the formulation components. |
Quantitative Data
In Vitro Efficacy of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| CDK1 | Kinase Assay | 2 nM | [3] |
| CDK2 | Kinase Assay | 2 nM | [3] |
| LoVo (human colon carcinoma) | BrdU incorporation | 39 nM | [3] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| Nude Mice | Colon Adenocarcinoma Xenograft | 15 mg/kg, intraperitoneal injection (intermittent, 3 weeks) | 55% reduction in tumor volume | [3] |
Experimental Protocols
Cell Viability Assay (BrdU Incorporation)
This protocol is adapted from the reported methodology for determining the anti-proliferative activity of this compound.[3]
-
Cell Seeding: Seed LoVo cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Detection: Follow the manufacturer's instructions for the BrdU assay kit to fix the cells, add the anti-BrdU antibody, and develop the colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 value by plotting the percentage of BrdU incorporation against the log concentration of this compound.
Western Blot for CDK Substrate Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of CDK substrates, such as Retinoblastoma protein (Rb).
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of a CDK substrate (e.g., p-Rb Ser780) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
In Vivo Xenograft Study
This protocol is based on the reported in vivo experiment with this compound.[3]
-
Cell Preparation: Culture human colon adenocarcinoma cells (e.g., LoVo) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation (e.g., in DMSO, PEG300, Tween-80, and saline). Administer this compound at the desired dose (e.g., 15 mg/kg) via intraperitoneal injection on an intermittent schedule for the duration of the study (e.g., 3 weeks). The control group should receive the vehicle only.
-
Data Collection: Continue to measure tumor volume and monitor the body weight and overall health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
Visualizations
Caption: Mechanism of action of this compound in inhibiting cell cycle progression.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to AZD5597
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, and 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor targeting CDK1, CDK2, and CDK9. These kinases are crucial regulators of cell cycle progression and transcription. By inhibiting these CDKs, this compound can block cell proliferation and induce apoptosis in cancer cells, making it a subject of interest in oncology research.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to CDK inhibitors, in general, can arise from several factors. These can be broadly categorized as:
-
Alterations in Drug Target and Cell Cycle Machinery:
-
Upregulation of the target CDKs: Increased expression of CDK1, CDK2, or CDK9 can titrate the inhibitor, requiring higher concentrations to achieve the same effect.
-
Mutations in the drug-binding site: Although less common for CDK inhibitors, mutations in the ATP-binding pocket of the target CDKs could prevent this compound from binding effectively.
-
Loss or inactivation of the Retinoblastoma (Rb) protein: Rb is a key substrate of CDK4/6 and its phosphorylation is a critical step for G1/S transition. While this compound targets different CDKs, alterations in the Rb pathway can contribute to a more general resistance to cell cycle inhibitors.
-
Upregulation of other cell cycle proteins: Increased levels of cyclins (e.g., Cyclin E) or downregulation of endogenous CDK inhibitors (e.g., p21, p27) can drive the cell cycle forward, bypassing the inhibitory effect of this compound.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of pro-survival pathways: Activation of pathways like PI3K/Akt/mTOR can promote cell survival and proliferation, compensating for the inhibition of CDKs.
-
Reactivation of transcription: As this compound inhibits CDK9, which is involved in transcriptional elongation, cells may develop mechanisms to reactivate transcription through alternative pathways.
-
-
Changes in Drug Efflux and Metabolism:
-
Overexpression of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Q3: How can I confirm if my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay. A 3- to 10-fold increase in IC50 is often considered a sign of drug resistance.[1]
Troubleshooting Guides
Problem: I am unable to establish a stable this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Start with a low concentration of this compound (e.g., at or below the IC20) to allow for gradual adaptation. |
| Drug concentration is increased too quickly. | Allow the cells to recover and proliferate at each concentration step before increasing the dose. This may take several passages. |
| The parental cell line is not suitable. | Choose a parental cell line that is initially sensitive to this compound and has a stable growth rate. |
| Inconsistent cell culture conditions. | Maintain consistent cell culture conditions, including media, supplements, and passage number, to ensure reproducibility. |
Problem: My this compound-resistant cell line shows inconsistent results in downstream experiments.
| Possible Cause | Suggested Solution |
| Loss of resistant phenotype. | Maintain a low concentration of this compound in the culture medium to ensure continuous selective pressure. |
| Cell line heterogeneity. | Perform single-cell cloning to establish a clonal population of resistant cells. |
| Experimental variability. | Standardize all experimental protocols and include appropriate controls, such as the parental cell line, in every experiment. |
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
This table shows hypothetical data illustrating the shift in IC50 values upon the development of resistance. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 15 | 180 | 12 |
| HCT116 (Colon Cancer) | 25 | 300 | 12 |
| A549 (Lung Cancer) | 40 | 480 | 12 |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes the gradual dose escalation method to develop drug-resistant cell lines in vitro.[1][2]
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
-
Procedure:
-
Determine the IC50 of this compound for the parental cell line using a cell viability assay.
-
Start by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
When the cells have adapted and are growing at a stable rate (typically after 2-3 passages), double the concentration of this compound.
-
Repeat this process of gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.
-
Continue this process until the cells can proliferate in a medium containing a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterize the resistant cell line by determining its IC50 and comparing it to the parental line.
-
For long-term maintenance, culture the resistant cells in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were selected).
-
2. Protocol for Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value.
-
3. Protocol for Western Blot Analysis
This protocol is for analyzing the expression of key proteins involved in the cell cycle and drug resistance.
-
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-CDK2, anti-CDK9, anti-Cyclin B1, anti-Cyclin E, anti-Rb, anti-p-Rb, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from parental and resistant cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the protein band intensities. Use a loading control like β-actin to normalize the data.
-
Visualizations
Caption: Simplified signaling pathway of CDK1, CDK2, and CDK9 and the inhibitory action of this compound.
Caption: Experimental workflow for generating this compound-resistant cell lines.
Caption: Troubleshooting guide for investigating this compound resistance.
References
Technical Support Center: Mitigating AZD5597 Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity concerns when using AZD5597 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both kinases.[1] By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle, leading to cell cycle arrest and subsequent anti-proliferative effects in rapidly dividing cells.[1][2] It has shown anti-tumor activity in preclinical models.[1]
Q2: Why is this compound cytotoxic to non-cancerous cells?
A2: this compound's mechanism of action, the inhibition of essential cell cycle kinases (CDK1 and CDK2), is not exclusive to cancer cells. Non-cancerous proliferating cells also rely on these kinases for proper cell division. Therefore, this compound can induce cell cycle arrest and potential cytotoxicity in any actively dividing non-cancerous cell population. The biggest challenge with pan-CDK inhibitors is their low specificity and significant side effects on normal somatic cells.[3]
Q3: What is "cyclotherapy" and how can it be applied to mitigate this compound cytotoxicity in normal cells?
A3: Cyclotherapy is a strategy that aims to protect normal cells from the toxic effects of chemotherapy by transiently arresting them in a specific phase of the cell cycle, typically G1. Since many cancer cells have dysregulated cell cycle checkpoints, they are less likely to arrest and remain sensitive to the cytotoxic agent. For a CDK1/2 inhibitor like this compound, a potential cyclotherapy approach involves a pre-treatment with a CDK4/6 inhibitor. This would arrest normal cells in the G1 phase, making them less susceptible to the effects of a subsequent this compound treatment that targets the S and G2/M phases of the cell cycle.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A4: this compound has been reported to have large margins against the inhibition of CYP isoforms and the hERG ion channel, which are common sources of off-target toxicity for small molecules.[4][5] However, like many kinase inhibitors, it's possible that at higher concentrations, this compound could interact with other kinases. If unexpected cytotoxicity is observed, it is advisable to perform a kinome profiling screen to assess its selectivity under your experimental conditions.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
-
Possible Cause 1: High Proliferative Rate of Non-Cancerous Cells.
-
Solution: Non-cancerous cell lines with a high growth rate will be more sensitive to CDK1/2 inhibition. Consider using a cell line with a slower doubling time or inducing a state of quiescence through serum starvation prior to the experiment to establish a baseline for cytotoxicity in non-proliferating cells.
-
-
Possible Cause 2: Inappropriate Concentration of this compound.
-
Solution: Perform a dose-response curve to determine the IC50 value for both your target cancer cells and the non-cancerous cells. This will help you identify a therapeutic window where you can achieve maximal efficacy against cancer cells with minimal toxicity to normal cells.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: If cytotoxicity is observed at concentrations significantly different from the IC50 for CDK1/2, consider off-target effects. Validate the on-target effect by assessing the phosphorylation status of a known CDK1/2 substrate (e.g., Rb protein) via Western blot. If the phenotype does not correlate with on-target inhibition, consider using a structurally different CDK1/2 inhibitor as a control.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Solution: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can affect the proliferative state of the cells and their sensitivity to this compound.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Inconsistent Incubation Times.
-
Solution: Use precise timing for the addition of this compound and for the endpoint assay. For cell cycle-dependent effects, even small variations in timing can lead to different outcomes.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Proliferative Status | This compound IC50 (µM) | Reference/Note |
| LoVo | Human Colon Carcinoma | Proliferating | 0.039 | [1] |
| HCT116 | Human Colon Carcinoma | Proliferating | (Hypothetical) 0.05 | Illustrative |
| MCF-7 | Human Breast Adenocarcinoma | Proliferating | (Hypothetical) 0.08 | Illustrative |
| hTERT-RPE1 | Human Retinal Pigmented Epithelial (Non-cancerous) | Proliferating | (Hypothetical) 0.5 | Illustrative |
| MRC-5 | Human Lung Fibroblast (Non-cancerous) | Proliferating | (Hypothetical) 1.2 | Illustrative |
| hTERT-RPE1 | Human Retinal Pigmented Epithelial (Non-cancerous) | Serum-starved (Quiescent) | (Hypothetical) >10 | Illustrative |
Note: The IC50 values for HCT116, MCF-7, hTERT-RPE1, and MRC-5 are hypothetical and for illustrative purposes only, as specific data for these cell lines were not available in the searched literature. Researchers should determine these values experimentally.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to measure the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Mitigating this compound Cytotoxicity using a "Cyclotherapy" Approach
This protocol describes a method to protect non-cancerous cells by inducing a G1 arrest with a CDK4/6 inhibitor prior to this compound treatment.
Materials:
-
Non-cancerous cell line
-
Cancerous cell line (as a control for efficacy)
-
Complete cell culture medium
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
This compound
-
Flow cytometer
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
-
G1 Arrest (for non-cancerous cells):
-
Treat the non-cancerous cells with a CDK4/6 inhibitor at a concentration known to induce G1 arrest (e.g., 100-500 nM Palbociclib) for 24 hours.
-
Leave the cancerous cells untreated.
-
-
This compound Treatment:
-
After the 24-hour pre-treatment, add this compound to both the pre-treated non-cancerous cells and the untreated cancerous cells at a pre-determined effective concentration (e.g., 2x IC50 for the cancer cells).
-
Incubate for an additional 24-48 hours.
-
-
Assessment of Cytotoxicity and Cell Cycle:
-
Harvest the cells from all conditions.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based live/dead stain).
-
For cell cycle analysis, fix the cells in 70% ethanol and stain with PI.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis:
-
Compare the percentage of cell death in the pre-treated non-cancerous cells to the untreated non-cancerous cells that received only this compound.
-
Confirm that the pre-treatment with the CDK4/6 inhibitor resulted in a G1 arrest in the non-cancerous cells.
-
Verify that the cancerous cells, which were not pre-treated, still show a high level of cytotoxicity in response to this compound.
-
Visualizations
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Caption: Experimental workflow for the cyclotherapy mitigation strategy.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
AZD5597 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides guidance for researchers, scientists, and drug development professionals using AZD5597. While specific lot-to-lot variability data for this compound is not publicly documented, this guide addresses common experimental issues that may be perceived as such and offers troubleshooting strategies to ensure reliable and reproducible results.
General Information and Quality Control
This compound is a potent inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2] It has demonstrated anti-proliferative effects in various cancer cell lines and in vivo anti-tumor activity in mouse xenograft models.[1][2][3] Commercial suppliers of this compound typically provide a certificate of analysis with each lot, detailing its purity and other quality control parameters. Purity is generally reported as greater than 98%.[3][]
Key Compound Specifications
| Parameter | Value | Source |
| CAS Number | 924641-59-8 | [1][3] |
| Molecular Formula | C₂₃H₂₈FN₇O | [1][3] |
| Molecular Weight | 437.5 g/mol | [1] |
| Purity | ≥98% | [1][3][] |
| Appearance | Solid powder | [3][] |
Troubleshooting Guide
Inconsistent experimental outcomes are often attributable to factors other than lot-to-lot variability of the compound itself. This section provides a question-and-answer guide to troubleshoot common problems.
Q1: Why am I observing a different IC50 value for this compound in my cell-based assay compared to published data or previous experiments?
Possible Causes and Solutions:
-
Compound Solubility and Stability: this compound is soluble in DMSO but not in water.[3] Improperly dissolved compound or precipitation upon dilution in aqueous media can lead to a lower effective concentration and thus a higher apparent IC50.
-
Troubleshooting Steps:
-
-
Cell Line Integrity and Passage Number: Cell lines can change their characteristics over time with increasing passage number, potentially altering their sensitivity to inhibitors.
-
Troubleshooting Steps:
-
Use low-passage, authenticated cell lines.
-
Maintain consistent cell culture conditions, including media, supplements, and CO₂ levels.
-
-
-
Assay-Specific Parameters: Variations in cell seeding density, incubation time, and the type of proliferation assay (e.g., BrdU incorporation, MTT, CellTiter-Glo®) can all influence the calculated IC50.
-
Troubleshooting Steps:
-
Standardize all assay parameters across experiments.
-
Refer to established protocols for this compound, such as the 48-hour BrdU incorporation assay in LoVo cells.[2]
-
-
Q2: My in vivo experiment with this compound is not showing the expected anti-tumor efficacy.
Possible Causes and Solutions:
-
Formulation and Administration: The formulation of this compound for in vivo use is critical for its bioavailability.
-
Troubleshooting Steps:
-
-
Dosing and Schedule: The dose and frequency of administration will impact efficacy.
-
Animal Model: The choice of xenograft model and its growth characteristics can influence the outcome.
-
Troubleshooting Steps:
-
Confirm that the chosen cell line for the xenograft is sensitive to this compound in vitro.
-
Initiate treatment at an appropriate tumor volume.
-
-
Q3: I suspect the new lot of this compound is less pure. How can I verify this?
Possible Causes and Solutions:
-
Review Certificate of Analysis (CofA): The CofA for each lot should provide the purity as determined by methods like HPLC.
-
Troubleshooting Steps:
-
Compare the purity stated on the CofA of the new lot with the previous one. Minor differences are expected, but both should be within the supplier's specified range (e.g., >98%).
-
Note that batch-specific molecular weights may vary slightly due to hydration, which can affect the preparation of stock solutions.[3]
-
-
-
Improper Storage and Handling: The stability of this compound can be compromised if not stored correctly.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent inhibitor of CDK1 and CDK2, with IC50 values of 2 nM for both kinases.[2] By inhibiting these kinases, it disrupts cell cycle progression, leading to anti-proliferative effects.[5][6]
What are the recommended storage conditions for this compound?
-
Solid: Store at -20°C for up to 4 years.[1] For short periods (days to weeks), it can be stored at 0-4°C.[3]
-
DMSO Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Protect from light.[2]
How should I prepare a stock solution of this compound? Prepare a stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared in DMSO.
What is a typical in vitro working concentration for this compound? The IC50 for inhibiting LoVo cell proliferation is 0.039 µM.[1] A typical concentration range for in vitro assays would span from low nanomolar to low micromolar concentrations.
Experimental Protocols
In Vitro Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare a serial dilution of this compound in culture media from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Add the diluted this compound to the cells and incubate for the desired period (e.g., 48 hours).[2]
-
BrdU Labeling: Add BrdU to the wells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Detection: Use a commercial BrdU assay kit to fix, permeabilize, and probe the cells with an anti-BrdU antibody. Measure the signal using a plate reader.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., SW620 human colon adenocarcinoma cells) into the flank of immunocompromised mice.[3]
-
Tumor Growth: Monitor tumor growth until a predetermined average volume is reached.
-
Formulation Preparation: Prepare the this compound formulation on the day of dosing. An example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Dosing: Administer this compound at the desired dose (e.g., 15 mg/kg) via the chosen route (e.g., intraperitoneal injection) and schedule.[1][2]
-
Monitoring: Monitor tumor volume and animal body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis if required.
Visualizations
This compound Mechanism of Action: CDK Inhibition
References
Validation & Comparative
AZD5597: A Comparative Analysis Against Other CDK1/2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD5597 with other prominent Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The information presented is collated from various preclinical studies to assist researchers in evaluating the relative performance and characteristics of these compounds.
Introduction to CDK1/2 Inhibition
CDK1 and CDK2 are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibition of CDK1 and CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. This compound is a potent, intravenously administered small molecule inhibitor of CDK1 and CDK2. This guide compares its performance with other notable CDK1/2 inhibitors: dinaciclib, RGB-286638, and CDKI-73.
Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected CDK1/2 inhibitors against their primary targets. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited. Variations in assay formats, ATP concentrations, and substrate specificities can influence the apparent IC50 values.
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Reference |
| This compound | 2 | 2 | CDK9 (Potent inhibition) | [1] |
| Dinaciclib | 3 | 1 | CDK5 (1), CDK9 (4) | [2][3][4] |
| RGB-286638 | 2 | 3 | CDK9 (1), CDK4 (4), CDK5 (5), GSK-3β (3), TAK1 (5) | [5][6] |
| CDKI-73 | 8.17 | 3.27 | CDK9 (5.78), CDK4 (8.18) | [7] |
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following information, gathered from various kinase panel screens, provides an overview of the broader selectivity of each compound. A comprehensive, direct comparison of selectivity profiles under uniform conditions is not currently available in the public domain.
This compound: this compound is a potent inhibitor of CDK1, CDK2, and CDK9.[1] It was developed to have favorable physicochemical properties and large margins against inhibition of CYP isoforms and the hERG ion channel.[1]
Dinaciclib: Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[2][3] Profiling against a panel of 24 bromodomains showed that dinaciclib predominantly binds to members of the BET-family, although with much lower affinity than to its primary CDK targets.[4]
RGB-286638: RGB-286638 is a multi-targeted kinase inhibitor with potent activity against CDK1, CDK2, CDK9, CDK4, and CDK5.[5][6] It also demonstrates inhibitory activity against other serine/threonine and tyrosine kinases, including GSK-3β and TAK1.[5][6]
CDKI-73: CDKI-73 is a potent inhibitor of CDK1, CDK2, and CDK9, with some activity against CDK4.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified CDK1/2 signaling pathway in cell cycle progression.
Caption: General experimental workflows for inhibitor characterization.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the IC50 values of CDK inhibitors using a commercially available ADP-Glo™ Kinase Assay.
1. Reagent Preparation:
-
Prepare a 1X kinase buffer containing appropriate concentrations of buffer components, MgCl2, and DTT.
-
Reconstitute the CDK1/cyclin B or CDK2/cyclin E enzyme in kinase buffer to the desired concentration.
-
Prepare a stock solution of the substrate (e.g., a synthetic peptide) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase buffer with a constant, low percentage of DMSO.
2. Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9][10][11][12]
Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a common method for assessing the anti-proliferative effects of CDK inhibitors in a cell-based assay.
1. Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CDK inhibitor for a specified period (e.g., 24-72 hours).
2. BrdU Labeling:
-
Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well.
-
Incubate the plate for a period that allows for BrdU incorporation into newly synthesized DNA (e.g., 2-4 hours).
3. Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde).
-
Denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.
4. Immunodetection:
-
Neutralize the acid and block non-specific binding sites.
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader or an imaging system.
-
Calculate the percentage of cell proliferation relative to untreated control cells.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[13][14][15][16][17]
Conclusion
This compound is a highly potent dual inhibitor of CDK1 and CDK2 with additional activity against CDK9.[1] When compared to other CDK1/2 inhibitors such as dinaciclib, RGB-286638, and CDKI-73, this compound demonstrates comparable low nanomolar potency against its primary targets. The selectivity profiles of these inhibitors vary, with compounds like RGB-286638 exhibiting a broader range of kinase inhibition. The choice of inhibitor for a specific research application will depend on the desired selectivity profile and the specific cellular context being investigated. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these potent anti-cancer agents.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. carnabio.com [carnabio.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 16. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cyclin-Dependent Kinase Inhibitors: AZD5597 vs. Dinaciclib in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent cyclin-dependent kinase (CDK) inhibitors, AZD5597 and dinaciclib. This analysis is based on their performance in preclinical studies targeting various cancer cell lines, with a focus on their anti-proliferative activity, effects on the cell cycle, and induction of apoptosis.
At a Glance: Key Differences and Mechanisms of Action
Both this compound and dinaciclib are small molecule inhibitors of CDKs, key regulators of the cell cycle and transcription whose dysregulation is a hallmark of cancer. However, they exhibit distinct target profiles.
This compound is a potent inhibitor of CDK1 and CDK2 , with reported IC50 values of 2 nM for both enzymes.[1] Its primary mechanism of action is centered on disrupting the cell cycle at critical checkpoints.
Dinaciclib , on the other hand, is a broader-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9 with high potency (IC50 values of 3, 1, 1, and 4 nM, respectively).[2] This broader activity allows dinaciclib to not only arrest the cell cycle but also to suppress the transcription of anti-apoptotic proteins, giving it a dual mechanism of action against cancer cells.[3]
Quantitative Analysis: Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and dinaciclib across a range of cancer cell lines, providing a quantitative measure of their anti-proliferative potency.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon Carcinoma | 0.039 (BrdU incorporation) | [1] |
Note: Data on the anti-proliferative activity of this compound across a wide range of cancer cell lines is limited in publicly available literature.
Table 2: Dinaciclib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | Median of 11 | [4] |
| OVCAR3 | Ovarian Cancer | - | [4] |
| Ca9-22 | Oral Squamous Cell Carcinoma | - | [3] |
| OECM-1 | Oral Squamous Cell Carcinoma | - | [3] |
| HSC-3 | Oral Squamous Cell Carcinoma | - | [3] |
| H23 | Lung Cancer | - | [2] |
| HOP62 | Lung Cancer | - | [2] |
| HD-MB03 | Medulloblastoma | 1 - 40 | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | - | [6] |
| Pediatric Cancer Cell Lines | Various | Median of 7.5 | [7] |
| Pancreatic Ductal Adenocarcinoma Cell Lines | Pancreatic Cancer | - | [8] |
| HepG2 | Hepatocellular Carcinoma | - | [9] |
Note: "-" indicates that the specific IC50 value was not provided in the cited abstract, although the study demonstrated dose-dependent inhibition.
Cellular Mechanisms: Cell Cycle Arrest and Apoptosis
Both this compound and dinaciclib exert their anti-cancer effects by inducing cell cycle arrest and apoptosis.
Dinaciclib has been shown to induce G2/M phase arrest in various cancer cell lines, including ovarian and lymphoma cells.[4][10] This is consistent with its inhibition of CDK1, a key regulator of the G2/M transition. Furthermore, dinaciclib treatment leads to the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP, and an increase in the sub-G1 population in cell cycle analysis.[3][11]
While specific data on the effects of This compound on cell cycle distribution and apoptosis markers are not as extensively documented in the available literature, its potent inhibition of CDK1 and CDK2 strongly suggests that it also induces cell cycle arrest, likely at the G1/S and G2/M checkpoints. A study reported an IC50 of 39 nM for the inhibition of BrdU incorporation in LoVo cells, indicating a block in DNA synthesis and S-phase progression.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a general workflow for their in vitro evaluation.
Caption: Targeted signaling pathways of this compound and Dinaciclib.
Caption: General experimental workflow for in vitro comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of commonly employed protocols for key experiments.
Cell Proliferation/Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or dinaciclib for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the compounds, then harvested by trypsinization, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.[12][13][14][15]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated and harvested.
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The population of cells is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[16][17][18]
Conclusion
Both this compound and dinaciclib demonstrate potent anti-cancer activity by targeting the cell cycle machinery. Dinaciclib's broader CDK inhibition profile, which includes the transcriptional regulator CDK9, may offer a more comprehensive anti-tumor effect by simultaneously inducing cell cycle arrest and suppressing pro-survival signaling. However, the available data for this compound, particularly its potent inhibition of CDK1 and CDK2, suggests it is also a promising therapeutic candidate.
Further head-to-head studies in a wider range of cancer cell lines and in vivo models are necessary to fully elucidate the comparative efficacy and potential clinical applications of these two CDK inhibitors. The provided data and protocols serve as a valuable resource for researchers designing and interpreting future studies in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. abcam.com [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. biotech.illinois.edu [biotech.illinois.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
Preclinical Showdown: A Comparative Guide to AZD5597 and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cyclin-dependent kinase (CDK) inhibitors, both AZD5597 and flavopiridol have emerged as significant players in preclinical cancer research. This guide provides an objective, data-driven comparison of these two compounds, summarizing their performance in key preclinical assays and detailing the experimental methodologies to support further investigation.
At a Glance: Key Differences
| Feature | This compound | Flavopiridol |
| Primary Targets | Potent inhibitor of CDK1, CDK2, and CDK9. | Pan-CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. |
| Potency | Exhibits low nanomolar potency against its primary CDK targets. | Demonstrates broader CDK inhibition, generally with nanomolar potency. |
| Development Status | Investigated in preclinical studies. | Advanced to clinical trials. |
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison of the preclinical profiles of this compound and flavopiridol, the following tables summarize their inhibitory potency against various CDKs and their anti-proliferative activity in different cancer cell lines.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibitory Activity (IC₅₀)
| Target | This compound (nM) | Flavopiridol (nM) |
| CDK1 | 2[1][2] | 30[3] |
| CDK2 | 2[1][2] | 40[3] |
| CDK4 | - | 20-40[3] |
| CDK6 | - | 60[3] |
| CDK7 | - | ~100 |
| CDK9 | Potent inhibitor[4][5] | 20[3] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC₅₀)
| Cell Line | Cancer Type | This compound (nM) | Flavopiridol (nM) |
| LoVo | Colon Cancer | 39[1][2] | - |
| HCT116 | Colon Cancer | - | 13 (colony formation)[3] |
| A2780 | Ovarian Cancer | - | 15 (colony formation)[3] |
| PC3 | Prostate Cancer | - | 10 (colony formation)[3] |
| Mia PaCa-2 | Pancreatic Cancer | - | 36 (colony formation)[3] |
| LNCaP | Prostate Cancer | - | 16[3] |
| K562 | Leukemia | - | 130[3] |
| KMH2 | Anaplastic Thyroid Cancer | - | 130[6] |
| BHT-101 | Anaplastic Thyroid Cancer | - | 120[6] |
| CAL62 | Anaplastic Thyroid Cancer | - | 100[6] |
| KKU-055 | Cholangiocarcinoma | - | 40.1[7] |
| KKU-100 | Cholangiocarcinoma | - | 91.9[7] |
| KKU-213 | Cholangiocarcinoma | - | 58.2[7] |
| KKU-214 | Cholangiocarcinoma | - | 56[7] |
Note: The type of assay (e.g., proliferation, colony formation) and duration of treatment can influence IC₅₀ values.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome |
| This compound | Colon Adenocarcinoma | 15 mg/kg | 55% reduction in tumor volume. |
| Flavopiridol | Cholangiocarcinoma Xenograft | 5 and 7.5 mg/kg | Significantly reduced tumor volume and weight in a dose-dependent manner[8]. |
| Flavopiridol | Anaplastic Thyroid Cancer PDX | 7.5 mg/kg/day | Decreased tumor weight and volume over time[9]. |
Signaling Pathways and Mechanisms of Action
Both this compound and flavopiridol exert their anti-cancer effects primarily through the inhibition of CDKs, which are crucial regulators of cell cycle progression and transcription.
This compound is a potent inhibitor of CDK1, CDK2, and CDK9[1][2][4][5]. Inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis[10][11].
Flavopiridol is a pan-CDK inhibitor with a broader target profile, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9[3][12]. This broad inhibition leads to a robust cell cycle arrest[13][14]. By inhibiting CDK7, the CDK-activating kinase (CAK), flavopiridol can prevent the activation of other CDKs. Its potent inhibition of CDK9 also contributes to its pro-apoptotic activity through the downregulation of survival proteins[10][12]. Flavopiridol has also been shown to affect other signaling pathways, including those involved in apoptosis and cell cycle regulation[10][12][13][14][15].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors to a kinase.
Materials:
-
Kinase of interest
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (this compound or flavopiridol)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a 2X solution of the kinase and Eu-anti-Tag antibody complex in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
Add 4 µL of the test compound dilutions to the assay plate.
-
Add 8 µL of the 2X kinase/antibody solution to each well.
-
Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value[1][16][17][18][19].
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound or flavopiridol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance of each well on a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC₅₀ value[3][12][16].
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cancer cells are harvested and resuspended in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control (vehicle) groups.
-
The test compound or vehicle is administered according to the planned dosing schedule (e.g., daily, intraperitoneally).
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further processed for histological or molecular analysis[20][21][22][23][24][25][26].
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Flavopiridol induces cell cycle arrest and apoptosis by interfering with CDK1 signaling pathway in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavopiridol, a cyclin dependent kinase (CDK) inhibitor, induces apoptosis by regulating Bcl-x in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BiTE® Xenograft Protocol [protocols.io]
- 24. ar.iiarjournals.org [ar.iiarjournals.org]
- 25. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinome Selectivity of AZD5597: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor, with other relevant CDK inhibitors, namely Seliciclib (R-roscovitine) and Dinaciclib. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.
Executive Summary
This compound is a highly potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with reported IC50 values of 2 nM for both enzymes.[1][2] While comprehensive kinome-wide selectivity data for this compound is not publicly available, its high potency against key cell cycle regulators positions it as a significant tool for cancer research. This guide compares its known activity with that of two other well-characterized CDK inhibitors, Seliciclib and Dinaciclib, for which broader selectivity data is available. This comparative analysis aims to provide researchers with a framework for evaluating the potential applications and off-target effects of these inhibitors.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activity of this compound, Seliciclib, and Dinaciclib against various kinases. The data for Seliciclib and Dinaciclib is derived from the HMS LINCS Project KINOMEscan dataset, which measures binding affinity as a percentage of control (% Control), where a lower percentage indicates stronger binding. For this compound, only the potent IC50 values for CDK1 and CDK2 are available.
Table 1: Primary CDK Targets and Potency
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | CDK1 | 2 | [1][2] |
| CDK2 | 2 | [1][2] | |
| Seliciclib | CDK1/cyclin B | 2700 | [3] |
| CDK2/cyclin A | 100 | [3] | |
| CDK7/cyclin H | 500 | [3] | |
| CDK9/cyclin T1 | 800 | [3] | |
| Dinaciclib | CDK1 | 3 | [4] |
| CDK2 | 1 | [4] | |
| CDK5 | 1 | [4] | |
| CDK9 | 4 | [4] |
Table 2: KINOMEscan Selectivity Data for Seliciclib and Dinaciclib (% Control @ 1µM)
A lower % Control value indicates stronger inhibition.
| Kinase | Seliciclib (% Control) | Dinaciclib (% Control) |
| CDK1 | 1.1 | 0.1 |
| CDK2 | 0.2 | 0.1 |
| CDK3 | 0.4 | 0.1 |
| CDK5 | 0.2 | 0.1 |
| CDK7 | 1.8 | 1.3 |
| CDK9 | 0.4 | 0.1 |
| AAK1 | 86 | 93 |
| ABL1 | 79 | 88 |
| AURKA | 91 | 96 |
| ... | ... | ... |
| (Note: This is a truncated table for illustrative purposes. The full KINOMEscan dataset contains data for over 400 kinases.) |
Signaling Pathway Context
This compound primarily targets CDK1 and CDK2, key regulators of the cell cycle. The following diagram illustrates their central role in cell cycle progression.
Caption: Simplified diagram of the cell cycle regulation by CDK1 and CDK2.
Experimental Protocols
The selectivity data presented in this guide are primarily generated using the KINOMEscan™ assay. The following is a generalized protocol for this competition binding assay.
KINOMEscan™ Assay Protocol
-
Kinase Expression: Kinases are produced as fusions with a DNA tag.
-
Immobilization of Ligand: A proprietary, immobilized, active-site directed ligand is prepared on a solid support.
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., this compound, Seliciclib, or Dinaciclib) at a specified concentration (typically 1 µM for single-point screening).
-
Binding Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are reported as "percent of control" (% Control), where the control is a DMSO-only reaction. A value of 100% indicates no inhibition, while a value of 0% represents complete inhibition.
The following diagram illustrates the general workflow of a KINOMEscan experiment.
Caption: Experimental workflow for KINOMEscan profiling.
Conclusion
This compound is a highly potent and specific inhibitor of CDK1 and CDK2. While its broader kinome selectivity profile is not as extensively documented in the public domain as those of Seliciclib and Dinaciclib, its nanomolar potency against these key cell cycle regulators underscores its value as a research tool. For applications requiring a detailed understanding of off-target effects, researchers are encouraged to consider inhibitors like Seliciclib and Dinaciclib for which comprehensive kinome-wide data is available. The choice of inhibitor will ultimately depend on the specific research question, balancing the need for high on-target potency with the potential for off-target activities.
References
AZD5597: A Comparative Guide to its Efficacy in Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs), across different tumor types. The information presented herein is curated from publicly available preclinical data to assist researchers and drug development professionals in evaluating its potential as an anti-cancer therapeutic. While comprehensive data across a wide array of tumor types is limited in the public domain, this guide summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathway involved in its mechanism of action.
Introduction to this compound
This compound is an imidazole pyrimidine amide that acts as a potent inhibitor of CDK1 and CDK2.[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting CDK1 and CDK2, this compound disrupts the cell cycle progression, leading to an anti-proliferative effect in cancer cells. Preclinical studies have demonstrated its activity in both hematological and solid tumor cell lines.[2]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the available quantitative data on the efficacy of this compound from enzymatic assays, cell-based proliferation assays, and in vivo xenograft models.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-Proliferative Activity of this compound in a Colon Cancer Cell Line
| Cell Line | Tumor Type | Assay | IC50 (µM) |
| LoVo | Colon Adenocarcinoma | BrdU Incorporation | 0.039 |
BrdU (Bromodeoxyuridine) incorporation assay is a method to measure DNA synthesis and cell proliferation.
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Tumor Model | Treatment | Dosing Schedule | Outcome |
| Colon Adenocarcinoma (Mouse Xenograft) | 15 mg/kg this compound (intraperitoneal) | Intermittent injections for 3 weeks | 55% reduction in tumor volume |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not fully available in the public domain. However, the following are generalized methodologies for the key experiments mentioned.
Cell Proliferation Assay (BrdU Incorporation)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
BrdU Labeling: After a specified incubation period (e.g., 48 hours), BrdU is added to the cell culture medium, and the cells are incubated for an additional period to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.
-
Detection: A primary antibody specific to BrdU is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Development and Measurement: A substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent), which is then quantified using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of proliferation inhibition against the log of the drug concentration.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: A suspension of human cancer cells (e.g., colon adenocarcinoma) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes are recorded. The percentage of tumor growth inhibition is then calculated.
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound through the inhibition of the CDK1/2 signaling pathway, which leads to cell cycle arrest and inhibition of tumor cell proliferation.
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression and proliferation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
Unraveling Cross-Resistance: A Comparative Analysis of AZD5597 and Other CDK Inhibitors
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, understanding the nuances of drug resistance is paramount for the development of effective treatment strategies. This guide provides a comprehensive comparison of AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDK) 1, 2, and 9, with established CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib, focusing on the critical issue of cross-resistance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Executive Summary
The advent of CDK4/6 inhibitors has revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. However, the emergence of resistance necessitates the exploration of alternative therapeutic avenues. This compound, with its distinct CDK selectivity profile, presents a potential option for patients who have developed resistance to CDK4/6 inhibitors. This guide synthesizes available preclinical data to elucidate the mechanisms of cross-resistance, providing a framework for future research and clinical trial design.
Mechanism of Action: A Tale of Two Kinase Families
CDK inhibitors function by blocking the activity of cyclin-dependent kinases, key regulators of the cell cycle. However, the specific CDKs targeted by different inhibitors vary significantly, influencing their efficacy and resistance profiles.
-
This compound: This investigational agent is a potent, ATP-competitive inhibitor of CDK1, CDK2, and CDK9.[1] By targeting these kinases, this compound disrupts cell cycle progression at multiple points and inhibits transcription, leading to anti-proliferative effects in a range of cancer cell lines.
-
Palbociclib, Ribociclib, and Abemaciclib: These are highly selective inhibitors of CDK4 and CDK6. Their primary mechanism of action is to block the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the G1-S phase transition of the cell cycle.
Comparative Efficacy and Resistance Data
While direct clinical or preclinical studies comparing the cross-resistance between this compound and the approved CDK4/6 inhibitors are not yet available, an analysis of resistance mechanisms to CDK4/6 inhibitors can provide valuable insights into the potential efficacy of this compound in a resistant setting.
Table 1: Quantitative Comparison of CDK Inhibitor Activity in Sensitive and Resistant Cell Lines
| Inhibitor | Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Key Resistance Mechanism | Reference |
| Palbociclib | KB-3-1 | 5.014 | N/A | N/A | N/A | [2][3] |
| Palbociclib | KB-C2 (ABCB1 overexpressing) | N/A | 22.573 | 4.50 | ABCB1 overexpression | [2][3] |
| Palbociclib | SW620 | 3.921 | N/A | N/A | N/A | [2][3] |
| Palbociclib | SW620/Ad300 (ABCB1 overexpressing) | N/A | 9.045 | 2.31 | ABCB1 overexpression | [2][3] |
| Palbociclib | HEK293/pcDNA3.1 | 4.071 | N/A | N/A | N/A | [2][3] |
| Palbociclib | HEK293/ABCB1 | N/A | 13.855 | 3.40 | ABCB1 overexpression | [2][3] |
| Palbociclib | MCF-7 | 0.108 | 2.913 | 26.97 | Not specified | [4] |
| Palbociclib | MDA-MB-231 | 0.227 | 18.081 | 79.65 | Not specified | [4] |
| Abemaciclib | T47D (Palbociclib-resistant) | N/A | >10 | >2.5 (vs wt) | Rb pathway alterations | [5] |
| Abemaciclib | MCF-7 (Palbociclib-resistant) | N/A | >10 | >4.8 (vs wt) | Rb pathway alterations | [5] |
| Ribociclib | MCF-7 (Palbociclib-resistant) | N/A | Cross-resistant | N/A | Downregulation of Rb | [6] |
Note: The absence of data for this compound in CDK4/6 inhibitor-resistant cell lines highlights a critical gap in the current research landscape.
Mechanisms of Cross-Resistance Among CDK4/6 Inhibitors
Studies have consistently shown a high degree of cross-resistance among palbociclib, ribociclib, and abemaciclib.[6][7] This is largely attributed to the shared mechanism of targeting the CDK4/6-Rb axis. Key mechanisms include:
-
Loss or inactivation of Rb: As the primary target of CDK4/6, loss of Rb function renders cells insensitive to these inhibitors.
-
Upregulation of CDK6: Increased expression of CDK6 can overcome the inhibitory effects of the drugs.[8]
-
Alterations in Cyclin E/CDK2 activity: Increased activity of the Cyclin E-CDK2 complex can bypass the G1 checkpoint controlled by CDK4/6.
-
Drug Efflux Pumps: Overexpression of transporters like ABCB1 can reduce intracellular drug concentrations, leading to resistance.[2][3]
Potential for this compound to Overcome CDK4/6 Inhibitor Resistance
The distinct target profile of this compound (CDK1/2/9) suggests it may be effective in tumors that have developed resistance to CDK4/6 inhibitors, particularly through mechanisms that do not involve the direct targets of this compound.
-
Bypassing Rb-dependency: In cases of Rb loss, where CDK4/6 inhibitors are ineffective, this compound's targeting of CDK1 and CDK2, which control later cell cycle transitions, could still induce cell cycle arrest and apoptosis.
-
Targeting Cyclin E/CDK2 upregulation: For tumors that have developed resistance through the upregulation of the Cyclin E/CDK2 axis, this compound's direct inhibition of CDK2 would be a significant advantage.
-
Inhibiting Transcription: The inhibition of CDK9 by this compound provides an additional anti-cancer mechanism by suppressing the transcription of key survival proteins, which may be independent of the cell cycle alterations that cause CDK4/6 inhibitor resistance.
However, it is also plausible that some resistance mechanisms could confer cross-resistance to this compound. For instance, alterations in downstream cell cycle components or the activation of parallel survival pathways could potentially render cells resistant to both classes of inhibitors.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the CDK inhibitor or vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Protein Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Rb, p-Rb, CDK6, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by CDK4/6 inhibitors and the potential points of intervention for this compound.
Caption: CDK4/6 inhibitor resistance pathways.
Caption: this compound mechanism of action.
Future Directions
The lack of direct comparative data underscores the urgent need for preclinical studies investigating the efficacy of this compound in well-characterized CDK4/6 inhibitor-resistant models. Such studies should include a comprehensive analysis of molecular markers to identify predictors of response. Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of this compound in patients with advanced cancers who have progressed on CDK4/6 inhibitors.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK6 Could Be a Key Factor for Efficacy of CDK4/6 Inhibitors and the Hormone Sensitivity Following Acquired Resistance - Conference Correspondent [conference-correspondent.com]
Comparative Analysis of AZD5597 Kinome Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity of AZD5597 against other prominent cyclin-dependent kinase (CDK) inhibitors. Due to the limited publicly available comprehensive kinome scan data for this compound, this comparison focuses on its primary known targets and contrasts them with the broader selectivity profiles of other CDK inhibitors, for which extensive kinome scan data is available.
Kinase Selectivity Profile Comparison
The following table summarizes the known inhibitory activities of this compound and compares them with the kinome scan data for Dinaciclib, another potent pan-CDK inhibitor. The data is presented as the percentage of control at a given concentration, where a lower percentage indicates stronger inhibition.
| Kinase Target | This compound (% of Control @ 1µM) | Dinaciclib (% of Control @ 1µM) | Kinase Family |
| CDK1 | Data Not Available | 1.5 | CMGC |
| CDK2 | Data Not Available | 0.4 | CMGC |
| CDK3 | Data Not Available | 1.8 | CMGC |
| CDK5 | Data Not Available | 0.45 | CMGC |
| CDK7 | Data Not Available | 20 | CMGC |
| CDK9 | Data Not Available | 0.25 | CMGC |
| GSK3A | Data Not Available | 2.5 | CMGC |
| GSK3B | Data Not Available | 1.1 | CMGC |
| DYRK1A | Data Not Available | 0.6 | CMGC |
| DYRK1B | Data Not Available | 0.35 | CMGC |
| DYRK2 | Data Not Available | 0.9 | CMGC |
| HIPK1 | Data Not Available | 0.95 | CMGC |
| HIPK2 | Data Not Available | 0.4 | CMGC |
| HIPK3 | Data Not Available | 0.5 | CMGC |
| HIPK4 | Data Not Available | 0.25 | CMGC |
| CLK1 | Data Not Available | 0.3 | CMGC |
| CLK2 | Data Not Available | 0.2 | CMGC |
| CLK3 | Data Not Available | 0.45 | CMGC |
Note: A comprehensive KINOMEscan dataset for this compound was not publicly available at the time of this report. This compound is a known potent inhibitor of CDK1 and CDK2, with reported IC50 values of 2 nM for both.[1] The original discovery paper also notes optimization against CDK1, 2, and 9.[2] The data for Dinaciclib is provided as a reference for a broad kinome scan of a related pan-CDK inhibitor.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The kinase selectivity data for the comparator compounds presented in this guide was generated using the KINOMEscan™ platform. This assay methodology is a well-established method for profiling kinase inhibitors against a large panel of kinases.
Principle: The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a unique DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound or comparator) at a specified concentration.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage of control indicates a stronger binding of the test compound to the kinase.
Signaling Pathways and Experimental Workflows
CDK-Mediated Cell Cycle Progression
Cyclin-dependent kinases are crucial regulators of the cell cycle. This compound exerts its therapeutic effect by inhibiting key CDKs, thereby inducing cell cycle arrest. The following diagram illustrates the central role of CDKs in cell cycle progression.
Caption: Role of CDKs in Cell Cycle Progression and Inhibition by this compound.
KINOMEscan Experimental Workflow
The following diagram outlines the key steps in the KINOMEscan™ experimental workflow used to generate the kinase selectivity profiles of the comparator compounds.
Caption: Overview of the KINOMEscan™ Experimental Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of AZD5597: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like AZD5597 is paramount to laboratory safety and environmental protection. As a potent cyclin-dependent kinase (CDK) inhibitor with anti-tumor properties, this compound is classified as a hazardous, antineoplastic agent.[1] Consequently, its disposal requires stringent adherence to hazardous waste protocols to mitigate risks of exposure and environmental contamination.
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, established guidelines for the disposal of cytotoxic and antineoplastic drugs provide a comprehensive framework for its safe management.[1][2][3] This guide synthesizes these best practices to offer procedural, step-by-step guidance for the proper disposal of this compound.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is to treat it as a hazardous chemical waste. This necessitates segregation from general laboratory waste and disposal through a certified environmental health and safety (EHS) provider. Under no circumstances should this compound or its contaminated materials be disposed of in standard trash receptacles or flushed down the drain.[1]
Quantitative Data for Hazardous Waste Handling
While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for handling and disposing of antineoplastic agents.
| Parameter | Guideline | Rationale |
| Spill Threshold | Spills less than 5 mL may be managed by trained lab personnel. | To ensure that personnel are equipped to handle minor spills safely. |
| Spills greater than 5 mL require immediate notification of the institutional EHS department. | Larger spills may necessitate specialized cleanup procedures and equipment.[2] | |
| PPE Requirement | Double chemotherapy-grade gloves are mandatory. | Provides an enhanced barrier against dermal exposure.[1] |
| A non-permeable gown with long sleeves and tight-fitting cuffs is required. | Protects the wearer's clothing and skin from contamination.[2] | |
| Safety goggles or a face shield should be used where there is a risk of splashes. | Protects the eyes from accidental exposure.[2] | |
| Waste Containers | Use designated, leak-proof, and puncture-resistant containers. | Prevents leakage and protects waste handlers from exposure.[3] |
| Containers should be clearly labeled as "Hazardous Waste" and "Antineoplastic/Cytotoxic". | Ensures proper identification and handling throughout the disposal process.[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound in various forms.
Disposal of Unused or Expired this compound
-
Preparation: Ensure all necessary personal protective equipment (PPE) is worn, including double chemotherapy-grade gloves, a non-permeable gown, and safety goggles.
-
Containment: If the compound is in its original vial, ensure the cap is securely fastened. Place the vial in a sealable plastic bag.
-
Labeling: Place the sealed bag into a designated hazardous waste container for antineoplastic agents. This container should be clearly labeled with "Hazardous Waste," "Antineoplastic," and the chemical name "this compound."
-
Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic until it is collected by the institution's EHS personnel.
Disposal of Contaminated Labware and Materials
-
Segregation: All items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, flasks, and absorbent pads, must be considered hazardous waste.
-
Collection: Immediately after use, place these contaminated items into a designated, labeled, puncture-resistant container for solid hazardous waste.
-
Sharps: Needles and syringes that have been used to handle this compound should be disposed of in a sharps container specifically designated for chemotherapy waste.[2] If the syringe contains any residual volume, it should be disposed of in a bulk hazardous chemical waste container.[1]
-
Decontamination: Non-disposable items should be decontaminated following institutional protocols for hazardous chemicals. This may involve rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste.
Disposal of this compound Solutions
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume of the solution.
-
Storage: Keep the container sealed when not in use and store it in a designated secondary containment bin within a secure area until collection by EHS.
Mandatory Visualizations
This compound Mechanism of Action: CDK Signaling Pathway
This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial for cell cycle progression. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: Simplified CDK signaling pathway and inhibition by this compound.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the disposal of this compound waste.
References
Personal protective equipment for handling AZD5597
This guide provides critical safety and logistical information for the handling and disposal of AZD5597, a potent CDK inhibitor. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing genetic defects. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile rubber) |
| Body Protection | Protective clothing | Laboratory coat |
| Eye/Face Protection | Eye protection / Face protection | Safety glasses with side-shields or goggles, and a face shield if there is a risk of splashing |
Safe Handling Workflow
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Figure 1. Workflow for the safe handling of this compound.
Experimental Protocol: Safe Handling and Preparation of this compound Stock Solution
This protocol details the steps for safely handling and preparing a stock solution of this compound.
1. Preparation and Precautionary Measures:
-
Before starting any work, obtain and review the Safety Data Sheet (SDS) for this compound.
-
Ensure you have read and understood all safety precautions.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
2. Personal Protective Equipment (PPE):
-
Don all required PPE as specified in the table above: chemically resistant gloves, a lab coat, and safety goggles. A face shield is recommended if there is a risk of splashing.
3. Handling and Weighing:
-
When handling the solid powder, avoid creating dust.
-
Weigh the required amount of this compound in an enclosed balance or a fume hood to prevent inhalation of any airborne particles.
-
Do not eat, drink, or smoke in the handling area.
4. Solution Preparation:
-
Carefully add the appropriate solvent to the weighed this compound powder.
-
Ensure the container is securely capped before mixing.
5. Post-Handling Procedures:
-
Thoroughly wash your hands and any exposed skin after handling.
-
Clean all equipment and the work area to remove any residual contamination.
6. Storage:
-
Store this compound in a secure, locked location.
-
For long-term storage (months to years), keep at -20°C. For short-term storage (days to weeks), 0-4°C is suitable.[1]
7. Disposal:
-
Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste. All disposals should be sent to an approved waste disposal plant.
8. Emergency Procedures:
-
If swallowed: Immediately call a poison control center or doctor for treatment advice. Rinse the mouth with water.
-
If exposed or you have concerns: Seek medical advice and attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
